Potassium tert-butyl malonate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPZZKELHNMDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of potassium tert-butyl malonate from di-tert-butyl malonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of potassium tert-butyl malonate from di-tert-butyl malonate. This process, centered on the selective monohydrolysis of a diester, is a critical step in various organic syntheses, particularly in the development of pharmaceutical intermediates. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanism and experimental workflow to facilitate understanding and replication.
Introduction
This compound is a valuable reagent in organic chemistry, serving as a key building block for the introduction of a tert-butoxycarbonylmethyl group. Its synthesis from di-tert-butyl malonate via selective saponification is a common yet nuanced procedure. The primary challenge lies in achieving high selectivity for the mono-hydrolyzed product while minimizing the formation of the fully hydrolyzed malonic acid and unreacted starting material. The steric hindrance of the tert-butyl group plays a significant role in the reaction kinetics, making the hydrolysis more challenging compared to less hindered dialkyl malonates.[1] This guide outlines a robust methodology for this transformation, drawing upon established principles of ester hydrolysis.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks one of the carbonyl carbons of the di-tert-butyl malonate. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the potassium salt of the mono-ester.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis, purification, and isolation of this compound.
Caption: Experimental workflow for this compound synthesis.
Experimental Protocol
This protocol is adapted from the synthesis of potassium ethyl malonate and is optimized for the selective monohydrolysis of di-tert-butyl malonate.[2]
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (KOH) pellets (85% minimum assay)
-
Absolute ethanol
-
Diethyl ether
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
Preparation of Ethanolic KOH: In a three-necked flask, prepare a solution of potassium hydroxide in absolute ethanol. For every 1 mole of di-tert-butyl malonate, use approximately 0.9 to 1.0 mole of KOH to favor mono-saponification. The concentration of the ethanolic KOH solution should be carefully controlled.
-
Reaction Setup: Charge the flask with di-tert-butyl malonate and additional absolute ethanol.
-
Addition of KOH solution: With vigorous stirring, add the ethanolic KOH solution dropwise to the di-tert-butyl malonate solution at room temperature over a period of 1-2 hours. A white precipitate of this compound should form during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product:
-
Filter the resulting suspension through a Büchner funnel under suction.
-
Wash the collected precipitate with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to remove any unreacted starting material and byproducts.
-
-
Drying: Dry the resulting white solid under reduced pressure to obtain this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that yields can vary based on the precise reaction conditions and scale. The data is based on analogous preparations of malonate mono-potassium salts.[2][3]
| Parameter | Value | Notes |
| Molar Ratio (Di-tert-butyl malonate : KOH) | 1 : 0.9 - 1.0 | A slight sub-stoichiometric amount of KOH is used to minimize the formation of the di-potassium salt. |
| Solvent | Absolute Ethanol | The choice of solvent is critical; alcohols are commonly used. |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Elevated temperatures may lead to increased di-hydrolysis.[4] |
| Reaction Time | 3 - 6 hours | Reaction progress should be monitored to determine the optimal time. |
| Expected Yield | 75 - 85% | Yields are highly dependent on the careful control of stoichiometry and reaction conditions. |
| Appearance of Product | White crystalline solid |
Discussion and Considerations
The selective monohydrolysis of di-tert-butyl malonate is a balancing act between achieving a reasonable reaction rate and preventing the second hydrolysis. The steric bulk of the tert-butyl groups significantly slows down the saponification process compared to less hindered esters like diethyl malonate.[1] This steric hindrance is also advantageous as it helps to prevent the second hydrolysis, thus favoring the formation of the mono-salt.
The choice of solvent is important. While alcohols like ethanol are commonly used, other co-solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) have been reported to be effective in similar selective monohydrolysis reactions.[5] The solubility of the resulting potassium salt in the reaction medium is a key factor; precipitation of the desired product can drive the equilibrium towards mono-saponification.
For purification, washing the crude product with cold ethanol and then a non-polar solvent like diethyl ether is crucial to remove unreacted di-tert-butyl malonate and other organic impurities. The final product should be stored in a desiccator as it can be hygroscopic.
Conclusion
The synthesis of this compound from di-tert-butyl malonate via selective saponification with potassium hydroxide is a reliable and scalable method. By carefully controlling the stoichiometry of the reactants and the reaction conditions, high yields of the desired mono-ester salt can be achieved. This guide provides a comprehensive overview of the procedure, mechanism, and critical parameters to aid researchers in successfully performing this important transformation.
References
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Physical and chemical properties of potassium tert-butyl malonate
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize malonate derivatives in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and visualizes key chemical processes.
Core Properties of this compound
This compound is a malonate monoester potassium salt.[1] It serves as a crucial intermediate in various organic syntheses, particularly in the formation of more complex molecular architectures.
Physical and Chemical Data Presentation
The quantitative properties of this compound are summarized in the table below. It is important to note that while some data is available for the potassium salt, other properties are inferred from its corresponding free acid or related diester compounds.
| Property | Value | Notes and Conditions |
| Molecular Formula | C₇H₁₁KO₄ | |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | White to off-white solid | Assumed based on similar potassium salts. |
| Melting Point | Not available | Data for the corresponding di-tert-butyl malonate is -6.1 to -5.9 °C.[3] |
| Boiling Point | Not available | Di-tert-butyl malonate boils at 112–115 °C at 31 mmHg.[3] |
| Solubility | Soluble in water and polar organic solvents | Assumed based on its ionic nature. |
| pKa (of conjugate acid) | Not available | The pKa of malonic acid is approximately 2.83 and 5.69. The pKa of tert-butanol (B103910) is around 17.[4][5] |
| TPSA (Topological Polar Surface Area) | 52.6 Ų | Computationally derived.[2] |
| LogP | 0.3449 | Computationally derived.[2] |
| Hydrogen Bond Acceptors | 4 | Computationally derived.[2] |
| Hydrogen Bond Donors | 0 | Computationally derived.[2] |
| Rotatable Bonds | 2 | Computationally derived.[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of a related compound, which can be adapted for this compound, and a general method for determining a key physical property.
Synthesis of Potassium Monoethyl Malonate (Adaptable for this compound)
This procedure describes the selective saponification of a diethyl malonate, which is a common method for producing potassium monoalkyl malonates.[6] A similar approach can be envisioned starting from di-tert-butyl malonate.
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
Procedure:
-
Dissolve di-tert-butyl malonate in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, dissolve a stoichiometric equivalent of potassium hydroxide in anhydrous ethanol.
-
Slowly add the ethanolic KOH solution to the stirred di-tert-butyl malonate solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
The precipitated this compound is collected by suction filtration.
-
The collected solid is washed with a small amount of cold ethanol and then with diethyl ether.
-
The final product is dried under reduced pressure to yield the this compound salt.
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry this compound is placed in a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is inserted into a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. For a pure substance, this range is typically narrow.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key chemical pathways and experimental workflows relevant to this compound.
Caption: Synthetic pathway for this compound via selective saponification.
Caption: General alkylation reaction using this compound.
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis. Its reactivity is primarily centered around the nucleophilic character of the malonate carbanion.
Nucleophilic Substitution
The malonate anion is a soft nucleophile that readily participates in SN2 reactions with alkyl halides to form C-C bonds. This reaction is fundamental to the synthesis of a wide variety of substituted carboxylic acid derivatives.
Decarboxylation
Upon acidification and heating, the mono-tert-butyl ester of a substituted malonic acid can undergo decarboxylation to yield a tert-butyl-substituted acetate (B1210297) derivative. The tert-butyl group can subsequently be removed under acidic conditions to afford the corresponding carboxylic acid.
Safety and Handling
-
Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.[7] The presence of the potassium salt suggests it could be corrosive.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is likely hygroscopic and sensitive to moisture.[8]
This guide is intended to be a living document and will be updated as more information becomes available. Always consult the most current safety data before handling any chemical substance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
- 6. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 7. fishersci.at [fishersci.at]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Structure and Stability of Potassium tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butyl malonate is a key intermediate in organic synthesis, valued for its role in the preparation of mono-substituted carboxylic acids and other complex molecules. Its utility is intrinsically linked to its chemical structure and stability. This technical guide provides a comprehensive overview of the structure of this compound, a detailed analysis of its stability under various conditions, and robust experimental protocols for its synthesis and thermal analysis. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₁₁KO₄, is the potassium salt of mono-tert-butyl malonate. The structure features a carboxylate group ionically bonded to a potassium cation and a tert-butyl ester group. This mono-ester, half-salt structure is fundamental to its reactivity, providing a nucleophilic center for alkylation and other modifications at the α-carbon, while the bulky tert-butyl group can influence reaction stereoselectivity and stability.
| Property | Value |
| Molecular Formula | C₇H₁₁KO₄ |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 75486-33-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Below is a diagram illustrating the logical relationship of the synthesis of this compound.
Caption: Synthesis of this compound.
Stability and Decomposition Pathways
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The primary modes of decomposition are hydrolysis of the tert-butyl ester and decarboxylation of the malonate half-ester.
Hydrolytic Stability
The tert-butyl ester group is known to be relatively stable to basic and neutral aqueous conditions, but susceptible to cleavage under acidic conditions. Therefore, this compound is expected to be stable in neutral or alkaline solutions. However, in the presence of strong acids, it will likely undergo hydrolysis to produce malonic acid, tert-butanol, and the corresponding potassium salt of the acid used.
Thermal Stability and Decarboxylation
Upon heating, carboxylate salts and malonic acid half-esters can undergo decarboxylation. For this compound, this would likely proceed via the loss of carbon dioxide to form the potassium salt of tert-butyl acetate. This decomposition pathway is a key consideration in thermally sensitive reactions.
| Thermal Analysis Parameter | Expected Value/Observation |
| Decomposition Onset (TGA, in N₂) | > 200 °C |
| Major Mass Loss Event (TGA) | Corresponds to decarboxylation |
| Melting Point (DSC) | Expected to be a high-melting solid, may decompose before melting |
| Decomposition Exotherm/Endotherm (DSC) | Decomposition is typically an exothermic process |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and thermal analysis of this compound.
Synthesis of this compound
This protocol is adapted from the established synthesis of potassium ethyl malonate and involves the selective saponification of di-tert-butyl malonate.[3]
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve di-tert-butyl malonate in anhydrous ethanol in a round-bottom flask.
-
Prepare a solution of one equivalent of potassium hydroxide in anhydrous ethanol.
-
Cool the di-tert-butyl malonate solution in an ice bath and slowly add the potassium hydroxide solution via a dropping funnel with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to obtain pure this compound.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow.
Thermal Stability Analysis
3.2.1. Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound using TGA.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
-
Alumina or platinum crucibles
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of major mass loss events.
3.2.2. Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to identify thermal transitions such as melting and to characterize the energetics of decomposition.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen gas
-
Aluminum or hermetically sealed crucibles
Procedure:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a DSC crucible and seal it.
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Below is a diagram illustrating the workflow for thermal analysis.
Caption: Thermal analysis workflow.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined structure that dictates its reactivity and stability. Its stability is characterized by a susceptibility to acid-catalyzed hydrolysis and thermal decarboxylation. The provided experimental protocols offer robust methods for its synthesis and for the characterization of its thermal properties. A thorough understanding of these characteristics is essential for the effective utilization of this reagent in research and drug development, ensuring the desired reaction outcomes while maintaining safety and product integrity. Further studies to obtain precise quantitative kinetic and thermodynamic data for its decomposition pathways would be beneficial for optimizing its use in various synthetic applications.
References
In-Depth Technical Guide: Potassium 3-(tert-butoxy)-3-oxopropanoate (CAS Number 75486-33-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Potassium 3-(tert-butoxy)-3-oxopropanoate (CAS No. 75486-33-8), also known as Potassium tert-butyl malonate. This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the formation of malonate monoester potassium salts and as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document collates available data on its chemical and physical properties, safe handling and storage procedures, and its applications in chemical synthesis. It is important to note that this compound is a chemical intermediate, and as such, there is no available data on its biological activity, mechanism of action, or associated signaling pathways.
Chemical and Physical Properties
Potassium 3-(tert-butoxy)-3-oxopropanoate is a potassium salt of a mono-esterified malonic acid. The tert-butyl ester group provides steric hindrance, which can be synthetically advantageous for controlling reactivity.[3]
| Property | Value | Reference(s) |
| CAS Number | 75486-33-8 | [1] |
| Molecular Formula | C₇H₁₁KO₄ | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| IUPAC Name | potassium 3-(tert-butoxy)-3-oxopropanoate | [4] |
| Synonyms | This compound, Potassium mono-tert-butyl malonate | [2][5] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥95% | [4] |
Synthesis and Applications
Potassium 3-(tert-butoxy)-3-oxopropanoate is a key intermediate in various organic reactions. Its primary application is in the synthesis of β-keto esters through reactions like the Claisen condensation.[3] The tert-butyl ester acts as a protecting group, allowing for selective reactions at other sites of a molecule.[3] It is also used in the synthesis of heterocyclic systems, which are common motifs in drug candidates.[3]
General Synthetic Application: Claisen Condensation for β-Keto Ester Synthesis
While a specific, detailed experimental protocol for a reaction using Potassium 3-(tert-butoxy)-3-oxopropanoate is not widely published, its role in a Claisen-type condensation can be generalized. In this reaction, an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another ester molecule. Potassium 3-(tert-butoxy)-3-oxopropanoate can serve as a precursor to the nucleophilic species in such reactions.
Below is a generalized workflow for its application.
Caption: Generalized workflow for β-keto ester synthesis.
Handling and Safety
Appropriate safety precautions must be taken when handling Potassium 3-(tert-butoxy)-3-oxopropanoate. The following information is a summary of guidance from available safety data sheets.
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [7][8][9] |
| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling. | [6][7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances, heat, sparks, and open flames. This material may be moisture-sensitive; storage under an inert atmosphere is recommended. | [7][10] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [7][9] |
| First Aid (Skin) | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [7] |
| First Aid (Ingestion) | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting. | [7] |
| First Aid (Inhalation) | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [7] |
Hazard Identification
While a specific GHS classification for Potassium 3-(tert-butoxy)-3-oxopropanoate is not consistently available, related compounds are often classified with the following hazards. Users should handle this compound with the appropriate caution.
-
Flammable Solid
-
Self-heating; may catch fire
-
Causes severe skin burns and eye damage
-
Harmful if swallowed
The following diagram illustrates the general safety precautions for handling reactive chemical reagents.
Caption: General workflow for the safe handling of chemical reagents.
Conclusion
Potassium 3-(tert-butoxy)-3-oxopropanoate is a specialized chemical reagent with important applications in organic synthesis, particularly for the creation of β-keto esters and heterocyclic compounds. Due to its nature as a synthetic intermediate, it lacks the biological activity profile that would necessitate studies on signaling pathways or detailed in-vitro/in-vivo experiments. Professionals using this compound should focus on its synthetic utility and adhere strictly to the recommended safety and handling protocols to ensure a safe laboratory environment.
References
- 1. Potassium 3-(tert-butoxy)-3-oxopropanoate | 75486-33-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potassium 3-(Tert-Butoxy)-3-Oxopropanoate [myskinrecipes.com]
- 4. Potassium 3-(tert-butoxy)-3-oxopropanoate 95% | CAS: 75486-33-8 | AChemBlock [achemblock.com]
- 5. potassium 3-isopropoxy-3-oxopropanoate | CAS#:56766-76-8 | Chemsrc [chemsrc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. chemicalbook.com [chemicalbook.com]
The Synthesis of Potassium Tert-Butyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butyl malonate is a valuable reagent in organic synthesis, serving as a key intermediate for the creation of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure, featuring a single tert-butyl ester and a potassium carboxylate, allows for differential reactivity at the two carbonyl groups, making it a versatile building block. This technical guide provides an in-depth analysis of the primary mechanism for the formation of this compound: the selective monohydrolysis of di-tert-butyl malonate. Detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway are presented to facilitate its practical application in a research and development setting.
Core Mechanism: Selective Monohydrolysis
The principal route to this compound is the selective saponification (hydrolysis) of one of the ester groups of di-tert-butyl malonate using potassium hydroxide (B78521) (KOH). This reaction leverages the steric hindrance of the tert-butyl groups and careful control of reaction conditions to favor the formation of the mono-salt over the di-salt.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from KOH acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl malonate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a tert-butoxide leaving group to yield mono-tert-butyl malonic acid. Due to the basic reaction conditions, the carboxylic acid is immediately deprotonated by another equivalent of hydroxide or the liberated tert-butoxide to form the potassium salt of mono-tert-butyl malonate, which often precipitates from the reaction mixture, driving the equilibrium towards the mono-hydrolyzed product.
The selectivity of this monohydrolysis is a critical aspect of the synthesis. The bulky tert-butyl groups create significant steric hindrance around the carbonyl carbons, which can slow down the rate of nucleophilic attack. It is theorized that after the first hydrolysis, the resulting carboxylate anion introduces electrostatic repulsion, further disfavoring a second nucleophilic attack on the remaining ester group. Increased hydrophobicity of the ester has also been shown to enhance the selectivity of monohydrolysis.[2]
Experimental Protocols
The following protocol is adapted from established procedures for the selective monohydrolysis of analogous dialkyl malonates, such as diethyl malonate.[3][4]
Synthesis of this compound via Selective Hydrolysis
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Diethyl ether (for washing)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve di-tert-butyl malonate in absolute ethanol. A molar excess of the diester to KOH is recommended to favor mono-saponification, with a molar ratio of at least 1.5:1 (di-tert-butyl malonate:KOH) being a good starting point.[4]
-
Reagent Addition: Separately, prepare a solution of potassium hydroxide in absolute ethanol. Transfer this solution to a dropping funnel.
-
Reaction: With vigorous stirring, add the ethanolic KOH solution dropwise to the di-tert-butyl malonate solution at room temperature over a period of approximately one hour. The formation of a white crystalline precipitate of this compound may be observed during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Isolation of Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted di-tert-butyl malonate and residual solvent. Dry the product under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound and its analogues, based on literature precedents for similar selective saponification reactions.
| Parameter | Value | Reference |
| Molar Ratio (Diester:KOH) | ≥ 1.5:1 | [4] |
| Solvent | Absolute Ethanol | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Addition Time | ~1 hour | [3] |
| Reaction Time (post-addition) | 2-3 hours | [3] |
| Yield (analogous reaction) | 75-85% | [3] |
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound formation.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via selective monohydrolysis of di-tert-butyl malonate is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the stoichiometry of the reactants and the reaction conditions, high yields of the desired product can be achieved. The provided protocol and mechanistic insights serve as a comprehensive guide for researchers in the field of organic synthesis and drug development, enabling the reliable preparation of this versatile building block for further chemical transformations.
References
Solubility of Potassium tert-Butyl Malonate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium tert-butyl malonate, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. It also discusses the theoretical principles governing its solubility and presents a standardized methodology for data collection and reporting.
Introduction to this compound
This compound, with the chemical formula C₇H₁₁KO₄ and a molecular weight of 198.26 g/mol , is the potassium salt of mono-tert-butyl malonate. It serves as a crucial reagent in organic chemistry, particularly in the synthesis of malonate monoester potassium salts. Its utility in drug development and other fine chemical syntheses is significant, making a thorough understanding of its solubility essential for reaction optimization, purification, and formulation.
As an organic salt, the solubility of this compound is governed by the interplay between its ionic component (the potassium carboxylate) and its organic component (the tert-butyl group). This dual nature dictates its behavior in different solvent environments.
Expected Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): While the ionic potassium carboxylate group would favor solubility in these solvents, the presence of the nonpolar tert-butyl group may limit it. For many potassium carboxylates, solubility in alcohols is lower than in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetone): These solvents are generally good at solvating cations and can interact favorably with the carboxylate group. A qualitative test indicates a solubility of 2 mg/mL in DMSO with warming. These solvents are likely to be the most effective for dissolving this compound.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Due to the ionic nature of the salt, very low solubility is expected in nonpolar solvents. The nonpolar tert-butyl group is insufficient to overcome the strong ionic interactions of the salt.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Tetrahydrofuran (THF) | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Dichloromethane (DCM) | |||||
| Toluene | |||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the equilibrium solubility of this compound in an organic solvent. This method is based on general protocols for determining the solubility of organic salts.[1][2]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (anhydrous)
-
Selected organic solvent (anhydrous)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. An excess is crucial to ensure a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, but the optimal time should be determined by preliminary experiments (e.g., measuring the concentration at 24, 48, and 72 hours to see when it plateaus).[2]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the collection vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial. This can be done in a drying oven at a temperature below the decomposition point of this compound, or under a stream of inert gas (e.g., nitrogen).
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dry solute.
-
Calculate the solubility in grams per 100 mL of solvent or in moles per liter (Molarity).
-
Considerations for Hygroscopic Compounds:
This compound may be hygroscopic. Therefore, all experiments should be conducted under anhydrous conditions to the extent possible. This may involve using a glovebox or a Schlenk line for sample preparation and handling.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, polar aprotic solvents are expected to be the most effective.
-
Presence of Water: Even small amounts of water can significantly affect solubility due to the hygroscopic nature of many organic salts. It can also lead to hydrolysis of the ester group over time.
-
Common Ion Effect: If the solvent contains a common ion (e.g., another potassium salt), the solubility of this compound may be suppressed.
By following the detailed experimental protocol and considering the factors outlined in this guide, researchers and drug development professionals can accurately determine the solubility of this compound, enabling more efficient and optimized synthetic processes.
References
A Technical Guide to Potassium tert-Butyl Malonate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butyl malonate serves as a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical industry. As a malonate monoester potassium salt, it provides a versatile platform for the construction of complex molecular architectures. Its unique structure, featuring a sterically hindered tert-butyl ester and a reactive potassium carboxylate, allows for selective chemical transformations. This guide offers an in-depth review of its synthesis, physicochemical properties, and key applications, with a focus on its role in the Knoevenagel-Doebner condensation for the synthesis of α,β-unsaturated esters, which are common precursors to active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are provided to support researchers in its practical application.
Introduction
Malonate esters are fundamental building blocks in organic chemistry, enabling the formation of carbon-carbon bonds through reactions such as alkylations and condensations. Malonate monoesters, and their corresponding salts, offer the advantage of differential reactivity at the two carboxyl groups. One ester group can act as a protecting group while the other participates in reactions or is further modified. This compound, with its bulky tert-butyl group, is particularly valuable as it allows for selective reactions at the carboxylate moiety and provides a convenient route for subsequent decarboxylation under specific conditions. Its application is prominent in the synthesis of complex molecules where precise control over reactivity is essential.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Mono-tert-butyl Malonate (Free Acid Form)
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless liquid or low melting solid |
| Boiling Point | 90 °C at 2 mmHg |
| Melting Point | 19-20 °C |
| Density | 1.04 g/mL at 25 °C |
| Refractive Index | n20/D 1.426 |
Table 2: Predicted and Observed Spectroscopic Data
| Technique | Data for Mono-tert-butyl Malonate (Free Acid) | Expected Characteristics for Potassium Salt |
| ¹H NMR | Singlet at ~1.4-1.5 ppm (9H, -C(CH₃)₃), Singlet at ~3.4 ppm (2H, -CH₂-), Broad singlet for carboxylic acid proton (-COOH) | Similar chemical shifts for the tert-butyl and methylene (B1212753) protons. Absence of the carboxylic acid proton signal. |
| ¹³C NMR | ~28 ppm (-C(CH₃)₃), ~41 ppm (-CH₂-), ~82 ppm (-C(CH₃)₃), ~166 ppm (ester C=O), ~171 ppm (acid C=O) | Shift of the carboxylate carbon to a slightly different value compared to the carboxylic acid. Other signals expected to be similar. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (acid) ~1715 cm⁻¹, C=O stretch (ester) ~1740 cm⁻¹ | Absence of the broad O-H stretch. The two C=O stretches will be replaced by a strong, broad carboxylate (COO⁻) stretch at a lower wavenumber (~1550-1610 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the free acid. | Analysis would typically involve acidification to the free acid before analysis. |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the selective monohydrolysis of di-tert-butyl malonate. This reaction takes advantage of the steric hindrance of the tert-butyl groups, which allows for the saponification of one ester group while leaving the other intact.
General Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the reliable method for the synthesis of potassium monoethyl malonate, with modifications appropriate for the tert-butyl analogue.
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous ethanol
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and suction flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, charge di-tert-butyl malonate (1.0 mole equivalent) and 800 mL of anhydrous ethanol.
-
Addition of Base: Begin stirring the solution. Prepare a solution of potassium hydroxide (1.0 mole equivalent) in 800 mL of anhydrous ethanol. Add this KOH solution dropwise to the stirred di-tert-butyl malonate solution over a period of 1-2 hours at room temperature. A white precipitate of this compound will form during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Isolation of Product: Heat the mixture to boiling on a heating mantle to dissolve any soluble impurities. Filter the hot suspension with suction using a pre-warmed Büchner funnel.
-
Crystallization and Collection: Allow the filtrate to cool to room temperature, and then cool further in an ice bath to complete the precipitation of the potassium salt. Collect the crystalline product by suction filtration.
-
Washing and Drying: Wash the collected salt with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether to remove any residual starting material and solvent. Dry the product under reduced pressure at room temperature to a constant weight.
Table 3: Representative Reaction Parameters for Monohydrolysis
| Parameter | Value/Condition |
| Reactant Ratio (Diester:KOH) | 1:1 to 1.2:1 |
| Solvent | Anhydrous Ethanol or THF/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 75 - 90% |
Applications in Drug Development: The Knoevenagel-Doebner Condensation
A primary application of this compound in pharmaceutical synthesis is its use as a nucleophile in the Knoevenagel-Doebner condensation. This reaction involves the condensation of the malonate monoester salt with an aldehyde or ketone, followed by decarboxylation, to yield an α,β-unsaturated carboxylic acid or ester. These products are valuable intermediates for a wide range of pharmaceuticals.
General Reaction Mechanism
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative
This protocol provides a general method for the Knoevenagel-Doebner condensation using an aromatic aldehyde as an example.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add the aromatic aldehyde (1.0 mole equivalent), this compound (1.1 mole equivalents), pyridine (as solvent), and a catalytic amount of piperidine.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation will be removed azeotropically with toluene (if used as a co-solvent with pyridine) and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M hydrochloric acid (to remove pyridine and piperidine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an α,β-unsaturated tert-butyl ester, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Table 4: Typical Knoevenagel-Doebner Reaction Conditions
| Parameter | Value/Condition |
| Substrates | Aldehydes (aromatic and aliphatic) |
| Solvent | Pyridine, Toluene, or a mixture |
| Catalyst | Piperidine, β-alanine |
| Temperature | Reflux (80 - 120 °C) |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 95% |
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the development of pharmaceuticals. Its efficient preparation via selective monohydrolysis of the corresponding di-ester and its subsequent application in Knoevenagel-Doebner condensations provide a robust strategy for the synthesis of complex molecular scaffolds. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the efficient synthesis of novel chemical entities. The steric bulk of the tert-butyl group offers unique selectivity that is advantageous in multi-step syntheses, solidifying the role of this reagent in the modern synthetic chemist's toolkit.
A Technical Guide to the Spectroscopic and Synthetic Aspects of Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic protocol for potassium tert-butyl malonate. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents predicted data based on the analysis of closely related compounds. The information herein is intended to support research and development activities where this compound may be used as a key synthetic intermediate.
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including di-tert-butyl malonate and mono-tert-butyl malonate, as well as established principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.1 - 3.3 | Singlet | 2H | Methylene (-CH₂-) |
| ~1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
Predicted solvent: D₂O
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl (Ester, C=O) |
| ~172 | Carbonyl (Carboxylate, C=O) |
| ~81 | Quaternary Carbon (-C(CH₃)₃) |
| ~45 | Methylene (-CH₂-) |
| ~28 | Methyl (-CH₃) |
Predicted solvent: D₂O
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (tert-Butyl) |
| ~2930 | Medium | C-H stretch (Methylene) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1580 | Strong | Asymmetric C=O stretch (Carboxylate) |
| ~1400 | Strong | Symmetric C=O stretch (Carboxylate) |
| ~1150 | Strong | C-O stretch (Ester) |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the preparation of similar malonic ester salts.
Synthesis of this compound
This procedure details the selective hydrolysis of di-tert-butyl malonate to yield this compound.
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-tert-butyl malonate in absolute ethanol.
-
Preparation of KOH Solution: Separately, prepare a solution of one equivalent of potassium hydroxide in absolute ethanol.
-
Reaction: Slowly add the ethanolic KOH solution to the di-tert-butyl malonate solution at room temperature with vigorous stirring. A white precipitate of this compound is expected to form upon addition.
-
Stirring: Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with cold absolute ethanol and then with diethyl ether to remove any unreacted starting material and other impurities.
-
Drying: Dry the purified this compound under vacuum to remove residual solvents.
Characterization:
The resulting white solid should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The obtained spectra should be compared with the predicted data provided in this guide.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for the synthesis and analysis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
The Decisive Role of Potassium Tert-Butoxide in Malonate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium tert-butoxide (KOt-Bu) has emerged as a superior reagent in malonate synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. Its unique properties as a strong, non-nucleophilic, and sterically hindered base offer significant advantages in the generation of the malonate enolate, leading to high yields and cleaner reactions. This technical guide provides an in-depth analysis of the function of potassium tert-butoxide in malonate synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.
The Core Function: Efficient Enolate Formation
The malonate ester synthesis fundamentally relies on the deprotonation of the α-carbon of a malonate ester, typically diethyl malonate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile, most commonly an alkyl halide, to form a new carbon-carbon bond. The choice of base is critical to the success of this initial deprotonation step.
Potassium tert-butoxide excels in this role due to its high basicity and significant steric bulk. The tert-butyl group prevents the base from acting as a nucleophile itself, minimizing side reactions such as nucleophilic attack on the ester carbonyl groups or the alkyl halide.[1][2] This high basicity ensures a rapid and complete deprotonation of the already acidic α-hydrogens of the malonate ester, driving the reaction towards the desired enolate formation.[3]
Quantitative Analysis of Yields
The efficacy of potassium tert-butoxide in malonate synthesis is evident in the high yields achieved across various applications, including C-alkylation and Michael additions.
C-Alkylation and Arylation Reactions
While comprehensive data on simple alkylations are dispersed, studies on more complex systems highlight the efficiency of potassium tert-butoxide. For instance, in the synthesis of diethyl alkyl(substituted aryl)malonates, the use of potassium tert-butoxide to generate the malonate anion for subsequent nucleophilic substitution on activated chloroarenes resulted in good to excellent yields.[4]
| Product | Yield (%) |
| Diethyl alkyl(substituted phenyl)malonates | >50% overall |
| Specific isolated products | 72-80% |
Michael Addition Reactions
Potassium tert-butoxide also serves as an efficient catalyst for the Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds, such as chalcones. The reaction proceeds smoothly under mild conditions, affording the desired adducts in high yields.
| Entry | Chalcone (B49325) Substituent (Ar) | Product Yield (%) |
| 1 | Phenyl | 94 |
| 2 | 4-Methylphenyl | 90 |
| 3 | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenyl | 85 |
| 5 | 4-Bromophenyl | 82 |
| 6 | 3-Bromophenyl | 73 |
| 7 | 2-Chlorophenyl | 72 |
| 8 | 2-Methoxyphenyl | 92 |
| 9 | 2,4-Dichlorophenyl | 78 |
Comparison with Other Bases
The choice of base significantly impacts the outcome of malonate synthesis. While other bases like sodium ethoxide and sodium hydride are commonly used, potassium tert-butoxide often provides distinct advantages.
| Base | Key Advantages | Key Disadvantages |
| Potassium tert-butoxide | Strong, non-nucleophilic, sterically hindered, minimizes side reactions.[1][2] | Can be more expensive and sensitive to moisture compared to other bases. |
| Sodium Ethoxide | Inexpensive and effective.[3] | Can act as a nucleophile, leading to transesterification if the alcohol does not match the ester. Can also participate in undesired side reactions. |
| Sodium Hydride | Strong, non-nucleophilic base. | Flammable solid, requires careful handling. The reaction produces hydrogen gas. |
| Potassium Carbonate | Milder base, suitable for sensitive substrates.[5] | Slower reaction rates, may require a phase-transfer catalyst for optimal results.[6] |
Mechanistic Pathways
The overall mechanism of the malonic ester synthesis, facilitated by potassium tert-butoxide, proceeds through a series of well-defined steps.
References
Methodological & Application
Application Notes and Protocols for Alkylation Reactions Using Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the alkylation of potassium tert-butyl malonate, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The following sections outline the reaction principle, quantitative data from representative experiments, a detailed experimental protocol, and a visual representation of the workflow.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids.[1] The use of a pre-formed potassium salt of a malonate ester, such as this compound, offers advantages in terms of handling and reactivity. The tert-butyl group can be selectively cleaved under specific conditions, providing a handle for further synthetic transformations. This application note focuses on the alkylation of this compound with various alkyl halides to generate mono-substituted malonic esters, which are valuable building blocks in medicinal chemistry and materials science.
Reaction Principle
The alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The malonate anion, a soft and non-basic nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond. The general scheme for this reaction is depicted below:
Scheme 1: General reaction for the alkylation of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the alkylation of malonic esters under various conditions, providing insights into typical reaction parameters and outcomes.
| Entry | Malonate Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl malonate | 1,6-dichlorohexane | K₂CO₃ | Cyclohexane | Polyethylene glycol monomethyl ether, Tetrabutylammonium bromide | Reflux | 3 | 77 | [2] |
| 2 | Diethyl malonate | 1,6-dibromohexane | K₂CO₃ | Cyclohexane | Polyethylene glycol monomethyl ether, Tetrabutylammonium bromide | Reflux | - | 78 | [2] |
| 3 | 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | 50% aq. KOH | Toluene | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Room Temp | - | up to 99 | [3][4] |
| 4 | Diethyl malonate | n-Butyl chloride | K₂CO₃ | DMF | Tetrabutylammonium bromide | 110-120 | 6 | - | [5] |
| 5 | Diethyl malonate | n-Propyl chloride | K₂CO₃ | NMP | Tetrabutylammonium bromide | - | 17 | 78 | [5] |
Experimental Protocol: Alkylation of this compound
This protocol describes a general procedure for the mono-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, THF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve or suspend the this compound. The typical concentration is 0.1-0.5 M.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid (e.g., 1 M HCl) to quench the reaction.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure mono-alkylated tert-butyl malonate.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the alkylation protocol.
Caption: Workflow for the alkylation of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Application Notes and Protocols: Potassium tert-Butyl Malonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium tert-butyl malonate as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the anticonvulsant drug Gabapentin (B195806). Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to support research and development in medicinal chemistry and process chemistry.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the construction of carbon skeletons in drug molecules. Its utility stems from the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids. The tert-butyl ester group offers the advantage of being readily removable under acidic conditions, often with concomitant decarboxylation, which is a desirable feature in multi-step synthetic sequences. This reagent serves as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds through alkylation reactions.
A prime example of its application is in the synthesis of γ-amino acids, a class of compounds with significant therapeutic applications. One of the most prominent drugs in this class is Gabapentin, widely prescribed for the treatment of epilepsy and neuropathic pain.
Application in the Synthesis of Gabapentin
Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Although its structure is derived from GABA, its primary mechanism of action does not involve direct interaction with GABA receptors. Instead, Gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability.[1][2] Additionally, some studies suggest that Gabapentin may increase the synthesis of GABA.[3]
The synthesis of Gabapentin can be achieved through various routes. One common strategy involves the alkylation of a malonate derivative to introduce the cyclohexylmethyl group, followed by transformations to install the aminomethyl and carboxylic acid functionalities. The use of a tert-butyl malonate derivative in this context provides a convenient method for the eventual decarboxylation to the final acetic acid moiety.
General Synthetic Scheme
The overall synthetic strategy for Gabapentin utilizing a malonate derivative can be visualized as a multi-step process. The key steps involve the formation of a carbanion from the malonate, followed by nucleophilic attack on an appropriate electrophile, and subsequent functional group manipulations to arrive at the target molecule.
Caption: General workflow for Gabapentin synthesis.
Experimental Protocols
Protocol 1: Alkylation of a tert-Butyl Malonate Derivative
Objective: To synthesize a dialkylated tert-butyl malonate intermediate, a precursor for a Gabapentin analog.
Materials:
-
Potassium tert-butoxide
-
tert-Butyl cyanoacetate (B8463686)
-
Alkyl halide (e.g., cyclohexylmethyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl cyanoacetate in anhydrous THF to the cooled base solution via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.
-
Add the alkyl halide (e.g., cyclohexylmethyl bromide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkylated product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Illustrative)
The following table presents illustrative quantitative data for a typical malonic ester alkylation, which would be a key step in a Gabapentin synthesis. Actual yields and purities will vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| tert-Butyl Cyanoacetate | 1.0 eq |
| Potassium tert-butoxide | 1.1 eq |
| Cyclohexylmethyl Bromide | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 18 hours |
| Results | |
| Yield of Alkylated Product | 75 - 85% |
| Purity (by NMR/GC-MS) | >95% |
Mechanism of Action and Signaling Pathway
Gabapentin's therapeutic effects are primarily attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This modulation of neuronal signaling is key to its anticonvulsant and analgesic properties.
Although structurally related to GABA, Gabapentin does not act on GABA receptors directly. However, it has been shown to increase the synthesis and non-synaptic release of GABA, contributing to an overall increase in inhibitory tone in the central nervous system.[3]
The GABAergic signaling pathway is the primary inhibitory neurotransmitter system in the mammalian brain. GABA exerts its effects by binding to two main types of receptors: GABAA and GABAB receptors. GABAA receptors are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. GABAB receptors are metabotropic G-protein coupled receptors that can indirectly open potassium channels or inhibit calcium channels, also resulting in neuronal inhibition.
Caption: Mechanism of action of Gabapentin and the GABAergic signaling pathway.
Conclusion
This compound is a versatile and important building block in pharmaceutical synthesis. Its application in the synthesis of Gabapentin and other γ-amino acid derivatives highlights its utility in constructing complex molecular architectures. The protocols and data presented here provide a foundation for researchers to explore the use of this reagent in the development of novel therapeutics. A thorough understanding of the underlying reaction mechanisms and the biological pathways of the target molecules is crucial for successful drug discovery and development.
References
Application Notes and Protocols: Asymmetric Synthesis Using Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butyl malonate is a valuable reagent in asymmetric synthesis, serving as a prochiral nucleophile for the construction of stereogenic centers. While the isolated potassium salt can be used, it is most commonly generated in situ from a corresponding di-ester, such as a mixed tert-butyl malonate, and a potassium base like potassium hydroxide (B78521) (KOH). This approach is particularly prominent in enantioselective phase-transfer catalysis and palladium-catalyzed allylic alkylations, enabling the synthesis of chiral molecules with high enantiomeric excess.
These application notes provide an overview of the use of in situ generated this compound in asymmetric synthesis, with a focus on phase-transfer catalyzed alkylations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in applying this methodology.
Key Applications
The primary application of this compound in asymmetric synthesis is as a soft carbon nucleophile for the formation of carbon-carbon bonds. The tert-butyl group is often crucial for achieving high levels of enantioselectivity in these reactions.[1]
One of the most effective strategies is the use of phase-transfer catalysis (PTC) for the asymmetric α-alkylation of tert-butyl malonate derivatives.[2][3] In this method, a chiral phase-transfer catalyst shuttles the in situ generated potassium enolate from the solid or aqueous phase to the organic phase, where it reacts with an electrophile. This technique allows for the creation of quaternary carbon centers with excellent stereocontrol.[2][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Asymmetric PTC Benzylation
The following table summarizes the optimization of reaction conditions for the enantioselective phase-transfer catalytic α-benzylation of 2,2-diphenylethyl tert-butyl α-methylmalonate.[2]
| Entry | Base (5.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cs₂CO₃ | Toluene | 0 | 48 | 25 | 15 |
| 2 | K₂CO₃ | Toluene | 0 | 48 | 35 | 25 |
| 3 | KOH (solid) | Toluene | 0 | 24 | 95 | 88 |
| 4 | 50% KOH (aq) | Toluene | 0 | 24 | 97 | 91 |
| 5 | 50% KOH (aq) | CH₂Cl₂ | 0 | 24 | 93 | 85 |
| 6 | 50% KOH (aq) | THF | 0 | 24 | 85 | 82 |
| 7 | 50% KOH (aq) | Toluene | RT | 12 | 98 | 85 |
| 8 | 50% KOH (aq) | Toluene | -20 | 36 | 85 | 93 |
| 9 | 50% KOH (aq) | Toluene | -30 | 30 | 80 | 94 |
| 10 | 50% KOH (aq) | Toluene | -40 | 30 | 75 | 95 |
Table 2: Substrate Scope of Alkylating Agents in Asymmetric PTC Alkylation
This table illustrates the scope of various alkylating agents under the optimized reaction conditions (50% KOH (aq), Toluene, -40°C).[2]
| Product | Alkylating Agent | Yield (%) | ee (%) |
| 7a | Allyl bromide | 99 | 90 |
| 7b | 2-Methylallyl bromide | 94 | 86 |
| 7c | Propargyl bromide | 70 | 66 |
| 7d | Cinnamyl bromide | 70 | 88 |
| 7e | Benzyl (B1604629) bromide | 99 | 95 |
| 7f | 4-Methylbenzyl bromide | 95 | 91 |
| 7g | 4-Methoxybenzyl bromide | 90 | 92 |
| 7h | 4-Chlorobenzyl bromide | 99 | 99 |
| 7i | 1-Naphthylmethyl chloride | 98 | 98 |
Experimental Protocols
Protocol 1: Enantioselective Phase-Transfer Catalytic α-Benzylation of 2,2-Diphenylethyl tert-Butyl α-Methylmalonate[2][4]
This protocol details a standard procedure for the asymmetric benzylation of a malonate derivative under phase-transfer conditions.
Materials:
-
2,2-Diphenylethyl tert-butyl α-methylmalonate
-
Benzyl bromide
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and cooling bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,2-diphenylethyl tert-butyl α-methylmalonate (1.0 equiv.) and the chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.05 equiv.), in toluene.
-
Cooling: Cool the mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Base Addition: Add a 50% aqueous solution of potassium hydroxide (5.0 equiv.) to the stirred mixture.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (5.0 equiv.) to the vigorously stirred, biphasic mixture.
-
Reaction: Maintain the reaction at -40 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-benzylated malonate.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
Caption: Experimental workflow for asymmetric phase-transfer catalyzed alkylation.
Caption: Mechanism of asymmetric phase-transfer catalysis.
References
Application Notes and Protocols: Nucleophilic Substitution with Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of malonates is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of a diverse array of molecular architectures. Potassium tert-butyl malonate serves as a valuable nucleophile in these reactions, offering the advantage of a sterically hindered tert-butyl group that can be selectively removed under acidic conditions. This allows for the synthesis of mono-substituted carboxylic acids following hydrolysis and decarboxylation. These application notes provide detailed protocols and a summary of reaction conditions to guide the successful nucleophilic substitution of this compound.
The reaction proceeds via an S\textsubscript{N}2 mechanism where the enolate of the malonate, generated by a suitable base, attacks an alkyl halide. Careful control of reaction parameters is crucial to favor mono-alkylation and minimize the common side-product of dialkylation.
Factors Influencing Reaction Outcome
The success of the nucleophilic substitution reaction with this compound is contingent on several key parameters. The interplay between the base, solvent, temperature, and the nature of the alkylating agent dictates the reaction's efficiency and selectivity.
Caption: Key parameters influencing the nucleophilic substitution.
Data Summary: Reaction Condition Optimization
The following table summarizes the impact of different bases, solvents, and temperatures on the alkylation of a tert-butyl malonate derivative with benzyl bromide, providing valuable insights for reaction optimization. While this data is from an enantioselective system utilizing a phase-transfer catalyst, the general trends are informative for standard nucleophilic substitutions with this compound.
| Entry | Base (5.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50% KOH (aq.) | Toluene | 0 | 12 | 85 |
| 2 | K₂CO₃ | Toluene | 0 | 24 | 25 |
| 3 | Cs₂CO₃ | Toluene | 0 | 24 | 75 |
| 4 | 50% KOH (aq.) | CH₂Cl₂ | 0 | 12 | 82 |
| 5 | 50% KOH (aq.) | THF | 0 | 12 | 78 |
| 6 | 50% KOH (aq.) | Toluene | -20 | 24 | 91 |
| 7 | 50% KOH (aq.) | Toluene | -40 | 30 | 75 |
| 8 | 50% KOH (aq.) | Toluene | -60 | 96 | 13 |
Data adapted from a study on the enantioselective phase-transfer catalytic α-alkylation of a 2,2-diphenylethyl tert-butyl α-methylmalonate. While not a direct alkylation of unsubstituted this compound, it provides a strong relative comparison of conditions.
Experimental Protocols
The following is a general protocol for the mono-alkylation of this compound. It is recommended to optimize the reaction conditions for each specific substrate and alkylating agent.
General Experimental Workflow
Caption: General workflow for mono-alkylation.
Materials
-
Di-tert-butyl malonate or this compound
-
Base (e.g., potassium carbonate, sodium hydride, potassium hydroxide)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica (B1680970) gel for column chromatography
Procedure
-
Preparation of the Malonate Enolate:
-
If starting from di-tert-butyl malonate, dissolve it (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the base (1.0-1.2 equivalents). For example, if using sodium hydride, add it portion-wise. If using potassium carbonate, it can be added directly.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
To the solution of the malonate enolate, add the alkyl halide (1.0 equivalent) dropwise via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature or heat to a specific temperature as determined by optimization studies.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the mono-alkylated product.
-
Concluding Remarks
The nucleophilic substitution of this compound is a versatile and powerful tool in organic synthesis. The choice of base, solvent, and temperature significantly impacts the reaction's success. For challenging alkylations, the use of a phase-transfer catalyst in a biphasic system can be advantageous. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this important synthetic transformation.
Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a cornerstone in organic chemistry, enabling the versatile construction of substituted carboxylic acids. This methodology is of particular importance in medicinal chemistry and drug development, where malonate derivatives serve as key building blocks for a wide array of therapeutic agents, including barbiturates and anti-inflammatory drugs.[1][2][3][4] A common strategy within this synthesis involves the use of a mono-tert-butyl ester of malonic acid. The tert-butyl group serves as an effective protecting group for one of the carboxylic acid functionalities, allowing for selective transformations on the other. The final and critical step in many synthetic routes is the deprotection of this tert-butyl ester to unveil the free carboxylic acid.
The selection of an appropriate deprotection method is paramount, as it must be efficient and high-yielding while preserving the integrity of other sensitive functional groups within the molecule. This document provides a comprehensive overview of various methods for the deprotection of tert-butyl esters in the context of malonate synthesis, complete with detailed experimental protocols, a comparative data summary, and visual workflows to guide researchers in selecting the optimal conditions for their specific substrates.
Deprotection Methods
The cleavage of tert-butyl esters is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl cation. However, for substrates sensitive to strong acids, several milder acidic, Lewis acidic, and even non-acidic methods have been developed.
Acidic Cleavage
-
Trifluoroacetic Acid (TFA): A standard and highly effective method involves treatment with TFA, often in a co-solvent like dichloromethane (B109758) (DCM).[5] This method is generally fast and efficient but can be too harsh for molecules containing other acid-labile protecting groups such as Boc, ketals, or silyl (B83357) ethers.[6] The tert-butyl cation formed is typically scavenged by the trifluoroacetate (B77799) anion to form isobutylene.[7]
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign and milder alternative to TFA is aqueous phosphoric acid.[8][9][10] It demonstrates good selectivity for the deprotection of tert-butyl esters in the presence of other acid-sensitive groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[6][11]
-
Silica Gel in Refluxing Toluene: This heterogeneous method offers a mild way to cleave tert-butyl esters, showing selectivity over tert-butyl ethers and other ester types.[6]
Lewis Acid-Catalyzed Cleavage
-
Ytterbium Triflate (Yb(OTf)₃): This mild Lewis acid can selectively cleave tert-butyl esters in the presence of other ester functionalities like benzyl, allyl, and methyl esters.[6]
-
Zinc Bromide (ZnBr₂): ZnBr₂ is another effective Lewis acid for the chemoselective hydrolysis of tert-butyl esters.[6][12] It has been successfully used to deprotect tert-butyl esters while leaving certain N-protected amino acids intact.[6]
Non-Acidic Cleavage
-
Powdered Potassium Hydroxide (B78521) (KOH) in THF: For substrates that are sensitive to any acidic conditions, a basic method using powdered KOH in THF provides a safe and simple alternative.[6][8]
-
"Magic Blue" and Triethylsilane: The combination of tris(4-bromophenyl)amminium radical cation ("Magic Blue") and triethylsilane facilitates a mild cleavage of the C-O bond of tert-butyl esters under neutral conditions.[6][8]
Data Summary: Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Acidic Cleavage | ||||||
| Standard TFA | 50% TFA | DCM | Room Temperature | 1-4 h | >90 | Can cleave other acid-labile groups.[5] |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | - | 50-70 | 2-24 h | >90 | Environmentally benign; selective over many other protecting groups.[8][9][10] |
| Silica Gel | Silica Gel | Toluene | Reflux | 6-24 h | Variable | Mild and selective over t-butyl ethers.[6] |
| Lewis Acid Cleavage | ||||||
| Ytterbium Triflate | Yb(OTf)₃ (5 mol%) | Nitromethane | 45-50 | 6-8 h | >90 | Selective for t-butyl esters over other esters.[6] |
| Zinc Bromide | ZnBr₂ | DCM | Room Temperature | 12-24 h | Good | Chemoselective; compatible with some N-protected amino acids.[6][12] |
| Non-Acidic Cleavage | ||||||
| Powdered KOH | Powdered KOH | THF | Room Temperature | 1-6 h | >90 | Good for acid-sensitive substrates.[6][8] |
| "Magic Blue" | "Magic Blue" (1 mol%), HSiEt₃ | DCM | Room Temperature | 1-3 h | High | Mild, neutral conditions.[6][8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the resulting carboxylic acid by crystallization or chromatography as required.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
To the tert-butyl ester substrate, add 85 wt% aqueous phosphoric acid.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Stir vigorously and monitor the reaction by TLC or LCMS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary.
Protocol 3: Deprotection using Ytterbium Triflate
-
Dissolve the tert-butyl ester substrate in nitromethane.
-
Add ytterbium triflate (Yb(OTf)₃) (5 mole %).
-
Heat the reaction mixture to 45-50 °C.
-
Monitor the reaction by TLC or LCMS until completion (typically 6-8 hours).[6]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product.
Protocol 4: Deprotection using Powdered KOH in THF
-
To a solution of the tert-butyl ester in tetrahydrofuran (B95107) (THF) at ambient temperature, add powdered potassium hydroxide (KOH).
-
Stir the suspension vigorously.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the carboxylic acid.
Visualizations
Caption: General experimental workflow for tert-butyl ester deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Potassium tert-Butyl Malonate in the Synthesis of Barbiturate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies involving potassium tert-butyl malonate and its derivatives in the preparation of barbiturates. The use of a tert-butyl ester group offers a valuable tool for selective transformations, enabling the synthesis of diverse barbiturate (B1230296) structures, particularly those with functional groups amenable to further modification.
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid.[1] Their synthesis traditionally involves the condensation of a disubstituted malonic ester with urea (B33335).[2][3] While diethyl malonate is a common starting material, the use of mixed esters, such as those containing a tert-butyl group, provides a strategic advantage in multi-step syntheses. The tert-butyl group can serve as a protecting group, allowing for selective de-esterification under acidic conditions to reveal a carboxylic acid functionality. This carboxylic acid can then be used for further derivatization, expanding the chemical space of accessible barbiturate analogs.
This document outlines the probable synthetic pathway for utilizing a malonate with a tert-butyl group in the synthesis of barbiturates, including detailed experimental protocols adapted from established methods for similar substrates.
General Synthetic Pathway
The synthesis of barbiturates using a malonate containing a tert-butyl ester typically follows a three-stage process:
-
Alkylation of a Malonic Ester: A mono-tert-butyl malonate, such as ethyl tert-butyl malonate, is sequentially alkylated to introduce the desired R and R' groups at the alpha-carbon.
-
Condensation and Cyclization with Urea: The resulting disubstituted malonic ester is condensed with urea in the presence of a strong base to form the barbiturate ring.
-
Selective Deprotection (Optional): The tert-butyl group can be selectively removed under acidic conditions to yield a barbiturate with a carboxylic acid group at the 5-position, which can then be used for further functionalization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl tert-Butyl Malonate
This protocol describes the synthesis of a mixed malonic ester, a key starting material. The procedure is adapted from the synthesis of similar malonate esters.[4]
Materials:
-
Potassium ethyl malonate
-
Concentrated Sulfuric Acid
-
Ether
-
Isobutylene
-
Sodium Hydroxide (B78521)
-
Anhydrous Potassium Carbonate
Procedure:
-
Prepare monoethyl malonate by acidifying potassium ethyl malonate.
-
In a pressure vessel, combine monoethyl malonate, ether, and a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture and add liquefied isobutylene.
-
Seal the vessel and shake at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with aqueous sodium hydroxide and water.
-
Dry the organic layer over anhydrous potassium carbonate and purify by distillation under reduced pressure.
Protocol 2: Dialkylation of Ethyl tert-Butyl Malonate
This protocol details the introduction of two alkyl groups to the alpha-carbon of the malonic ester.
Materials:
-
Ethyl tert-butyl malonate
-
Sodium ethoxide
-
Alkyl halide (R-X)
-
Second alkyl halide (R'-X)
-
Absolute ethanol (B145695)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl tert-butyl malonate to the sodium ethoxide solution.
-
Slowly add the first alkyl halide (R-X) and reflux the mixture until the reaction is complete.
-
For the second alkylation, repeat the process with a fresh solution of sodium ethoxide and the second alkyl halide (R'-X).
-
After the second alkylation, distill off the ethanol.
-
Work up the residue with water and extract the product with an organic solvent.
-
Dry the organic layer and purify the dialkylated product by vacuum distillation.
Protocol 3: Condensation with Urea to form a 5,5-Disubstituted Barbiturate
This protocol describes the formation of the barbiturate ring. The procedure is adapted from the classical synthesis of barbituric acid.[5]
Materials:
-
Dialkylated ethyl tert-butyl malonate
-
Urea, dry
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.
-
Add the dialkylated ethyl tert-butyl malonate to the sodium ethoxide solution.
-
In a separate flask, dissolve dry urea in hot absolute ethanol.
-
Add the urea solution to the reaction mixture.
-
Reflux the mixture for several hours. A solid, the sodium salt of the barbiturate, should precipitate.
-
After the reaction is complete, add hot water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the barbiturate product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by filtration, wash with cold water, and dry.
Data Presentation
Table 1: Summary of a Typical Synthesis of Barbituric Acid from Diethyl Malonate
The following table provides representative quantitative data for the classical synthesis of the parent barbituric acid, which serves as a benchmark for the synthesis of its derivatives.[5]
| Starting Materials | Molar Ratio | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Diethyl Malonate | 1 | Sodium | Absolute Ethanol | 7 hours | 110°C | 72-78 |
| Urea | 1 |
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of 5,5-Disubstituted Barbiturates
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Diagram 2: Reaction Mechanism for Barbiturate Synthesis
Caption: Reaction mechanism for the synthesis of barbiturates.
References
Application Notes and Protocols: Tandem Reaction Sequences Involving Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of tandem reaction sequences utilizing potassium tert-butyl malonate and its derivatives. The focus is on the domino Knoevenagel-hetero-Diels-Alder (K-HDA) reaction, a powerful one-pot methodology for the synthesis of complex heterocyclic scaffolds, such as chromene and pyran derivatives, which are prevalent in biologically active molecules.
Introduction to Tandem Reactions with Malonates
This compound serves as a versatile C2 synthon in organic synthesis. Its utility is particularly pronounced in tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The Knoevenagel condensation, a key entry into these tandem sequences, involves the reaction of an active methylene (B1212753) compound, such as a malonate, with an aldehyde or ketone. The resulting electron-deficient alkene can then participate in subsequent intramolecular reactions, most notably the hetero-Diels-Alder cycloaddition, to construct intricate polycyclic systems.
Domino Knoevenagel-Hetero-Diels-Alder (K-HDA) Reaction
A prominent example of a tandem reaction involving a malonate-type structure is the synthesis of polycyclic pyrans. This reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular hetero-Diels-Alder cycloaddition. While the specific use of this compound is not extensively documented in readily available literature, the principle is well-established with structurally similar 1,3-dicarbonyl compounds. The following sections detail a representative protocol adapted from the literature for the synthesis of tetracyclic pyran derivatives, which can be conceptually applied to reactions involving this compound.
Reaction Principle
The tandem sequence is initiated by the condensation of an O-alkenyl or O-alkynyl salicylaldehyde (B1680747) with a 1,3-dicarbonyl compound. The in-situ generated Knoevenagel adduct, a 1-oxa-1,3-butadiene derivative, then undergoes an intramolecular [4+2] cycloaddition to yield the final polycyclic product.
Data Presentation
The following table summarizes the substrate scope for a domino Knoevenagel-hetero-Diels-Alder reaction for the synthesis of tetracyclic pyrans, demonstrating the versatility of this methodology with various substituted salicylaldehydes.
Table 1: Substrate Scope for the Synthesis of Tetracyclic Pyrans via Domino Knoevenagel-Hetero-Diels-Alder Reaction
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 2 | 85 | |
| 2 | 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 2.5 | 82 | |
| 3 | 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | 3 | 78 |
Data adapted from a representative literature procedure.
Experimental Protocols
General Procedure for the Synthesis of O-Propargylated Salicylaldehydes
-
To a solution of the substituted salicylaldehyde (10 mmol) in dry acetone (B3395972) (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add propargyl bromide (80% solution in toluene, 1.4 mL, 12.5 mmol) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture and wash the solid with acetone.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude O-propargylated salicylaldehyde, which can be used in the next step without further purification.
Domino Knoevenagel-Hetero-Diels-Alder Reaction Protocol
This protocol is adapted from the synthesis of tetracyclic pyrans using 1,3-indanedione as the 1,3-dicarbonyl compound. The same principle applies when using this compound, although reaction conditions may require optimization.
Materials:
-
O-propargylated salicylaldehyde derivative (1 mmol)
-
1,3-Indanedione (or this compound) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) (0.2 mmol)
-
Acetonitrile (B52724) (CH₃CN), anhydrous (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the O-propargylated salicylaldehyde (1 mmol), 1,3-indanedione (1.2 mmol), CuI (0.2 mmol), and (NH₄)₂HPO₄ (0.2 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetracyclic pyran derivative.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the plausible mechanism for the domino Knoevenagel-hetero-Diels-Alder reaction.
Caption: Plausible mechanism of the K-HDA reaction.
Experimental Workflow Diagram
The workflow for the synthesis of tetracyclic pyrans is depicted below.
Caption: Experimental workflow for pyran synthesis.
Application Notes and Protocols: Continuous Flow Synthesis of β-Keto Esters using Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the proposed use of potassium tert-butyl malonate in continuous flow chemistry for the synthesis of β-keto esters. While direct literature precedence for this specific transformation in a flow regime is emerging, the protocols and data presented here are based on established principles of flow chemistry and analogous reactions involving similar malonate salts and esters.
Application Note: Synthesis of β-Keto Esters via C-Acylation of this compound in Continuous Flow
The C-acylation of malonate half-esters is a fundamental transformation in organic synthesis, providing access to valuable β-keto esters, which are key intermediates in the production of numerous active pharmaceutical ingredients (APIs). The use of this compound as a nucleophile in this reaction offers the advantage of the tert-butyl ester group, which can be selectively cleaved under acidic conditions.
Transitioning this chemistry from batch to continuous flow processing presents several advantages, including:
-
Enhanced Safety: Improved control over reaction exotherms and the ability to handle potentially reactive acyl chlorides in a closed, automated system.
-
Increased Efficiency: Rapid mixing and heat transfer in microreactors can lead to significantly shorter reaction times and higher yields.
-
Improved Process Control: Precise control over stoichiometry, residence time, and temperature allows for fine-tuning of the reaction to minimize byproduct formation.
-
Scalability: Seamless scaling of the reaction by extending the operation time or by numbering-up reactors.
A primary challenge in utilizing this compound in flow chemistry is its nature as a solid salt. Handling solids in continuous flow can lead to clogging and inconsistent flow rates.[1][2][3][4][5] Strategies to mitigate these issues include:
-
Solubility Enhancement: Selecting a solvent system in which this compound has adequate solubility to be pumped as a solution.
-
Slurry Handling: Employing specialized pumping systems and reactor designs, such as continuously stirred tank reactors (CSTRs) in series, that are capable of handling slurries.[4]
-
In-situ Generation: Generating the potassium salt of tert-butyl malonate in-situ from the corresponding malonic acid half-ester and a base immediately before the reaction.
This application note focuses on a protocol where this compound is dissolved in a suitable solvent mixture to enable its use in a continuous flow system.
Proposed Reaction Pathway
The overall transformation involves the reaction of a solution of this compound with a solution of an acyl chloride in a continuous flow reactor to produce a tert-butyl β-keto ester. Subsequent in-line or off-line work-up and purification yields the desired product.
References
Application Notes and Protocols: The Use of Potassium Tert-Butyl Malonate in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butyl malonate is a valuable C3 building block in organic synthesis, prized for its utility in introducing a masked carboxylic acid functionality. The tert-butyl ester provides steric protection, allowing for selective reactions at the α-position of the malonate. Its potassium salt form enhances its nucleophilicity, making it a ready-to-use reagent for various carbon-carbon bond-forming reactions. In the realm of natural product total synthesis, where the precise and stereocontrolled construction of complex molecular architectures is paramount, this compound and its in situ generated equivalents serve as key intermediates for elaborating carbon skeletons. This document provides detailed application notes and experimental protocols for the use of tert-butyl malonate derivatives in the total synthesis of natural products, with a focus on the enantioselective synthesis of (-)-horsfiline.
Core Application: Asymmetric Alkylation in the Synthesis of (-)-Horsfiline
A prominent example showcasing the utility of a tert-butyl malonate derivative is the enantioselective total synthesis of the spirooxindole alkaloid (-)-horsfiline.[1] While the synthesis commences with diphenylmethyl tert-butyl malonate, the key bond-forming step involves its deprotonation with potassium hydroxide (B78521) under phase-transfer catalysis to generate the potassium enolate in situ, mirroring the reactivity of this compound. This asymmetric allylation establishes the crucial quaternary stereocenter of the natural product with high enantioselectivity.
The overall synthesis is a nine-step route with a 32% overall yield and achieves an enantiomeric excess of over 99%.[2]
Summary of Key Quantitative Data
| Parameter | Value |
| Total Synthesis Steps | 9 |
| Overall Yield | 32% |
| Enantiomeric Excess (ee) | >99% |
| Key Step Enantioselectivity | 91% ee |
Experimental Protocols
Step 1: Enantioselective Phase-Transfer Catalytic Allylation
This key step establishes the chiral quaternary carbon center.
-
Reaction: Asymmetric allylation of diphenylmethyl tert-butyl malonate.
-
Reagents:
-
Diphenylmethyl tert-butyl malonate
-
Allyl bromide
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (phase-transfer catalyst)
-
Potassium hydroxide (50% w/v aqueous solution)
-
-
Procedure: To a solution of diphenylmethyl tert-butyl malonate and the (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst in toluene at the designated low temperature, an aqueous solution of potassium hydroxide and allyl bromide are added. The reaction mixture is stirred until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is then purified by column chromatography.[3]
Subsequent Transformations:
The product of the allylation is then carried forward through a series of transformations to yield (-)-horsfiline. These steps, while not directly involving this compound, are crucial for the overall synthesis and are summarized below:
-
Selective Ester Hydrolysis: The tert-butyl ester is selectively hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding monoacid.[1][3]
-
Amide Coupling: The resulting carboxylic acid is coupled with an appropriate amine precursor of the oxindole (B195798) moiety.
-
Cyclization: An intramolecular cyclization is performed to construct the spirooxindole core.
-
Final Functional Group Manipulations: The synthesis is completed through a series of reductions and deprotection steps to afford the final natural product, (-)-horsfiline.
Logical Workflow for the Total Synthesis of (-)-Horsfiline
Caption: Synthetic workflow for (-)-horsfiline.
General Applications and Considerations
-
Chain Elongation: this compound is an excellent nucleophile for alkylation reactions with alkyl halides or tosylates, allowing for the straightforward extension of carbon chains.
-
Acylation Reactions: Acylation of this compound with acid chlorides or anhydrides, followed by decarboxylation (Krapcho decarboxylation), provides a convenient route to β-keto esters, which are versatile intermediates in the synthesis of polyketide natural products.
-
Michael Additions: As a soft nucleophile, the enolate of tert-butyl malonate can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds in a conjugate fashion.
-
Intramolecular Cyclizations: In substrates containing both a malonate moiety and a suitable electrophile, intramolecular reactions such as Dieckmann condensation can be employed to construct cyclic systems present in many natural products.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the general principle of using a chiral phase-transfer catalyst to induce enantioselectivity in the alkylation of a malonate enolate, a key concept in the synthesis of (-)-horsfiline.
References
- 1. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium Tert-Butyl Malonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of potassium tert-butyl malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Deprotonation: The base used may be insufficient or not strong enough to fully deprotonate the malonic ester.[1] | - Ensure at least one full equivalent of a strong base like potassium ethoxide or potassium tert-butoxide is used. - The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester (~13).[2] |
| Base Degradation: Alkoxide bases such as potassium tert-butoxide are highly sensitive to moisture and can degrade if not handled under anhydrous conditions.[1][3] | - Use freshly opened or properly stored anhydrous base. - Consider generating the base in situ if moisture is a persistent issue.[3] - Dry solvents and glassware thoroughly before use. | |
| Side Reactions: Competing reactions, such as hydrolysis of the tert-butyl ester or the formation of di-potassium malonate, can consume starting materials and reduce the yield of the desired product.[4][5][6] | - Maintain a low reaction temperature to minimize hydrolysis, especially during workup.[4] - Use a slight excess of the malonic ester relative to the potassium hydroxide (B78521) to reduce the formation of the di-potassium salt. | |
| Reagent Purity: Impurities in starting materials, particularly the malonic ester or the solvent, can interfere with the reaction.[7] | - Use high-purity, anhydrous grade reagents and solvents. - Consider purifying reagents if their quality is uncertain. | |
| Product is Contaminated with Di-Potassium Malonate | Excess Base: Using a molar excess of potassium hydroxide can lead to the saponification of both ester groups.[6] | - Carefully control the stoichiometry, using slightly less than one equivalent of potassium hydroxide. - Add the base solution dropwise to the malonic ester solution to avoid localized high concentrations of base.[6] |
| High Reaction Temperature: Elevated temperatures can promote the second saponification step. | - Conduct the reaction at a controlled, low temperature (e.g., 0-10 °C).[6][8] | |
| Product is Oily or Difficult to Isolate as a Solid | Incomplete Reaction: The presence of unreacted starting materials can result in an oily product. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Allow for sufficient reaction time. |
| Presence of Water: Traces of water can prevent the potassium salt from precipitating cleanly. | - Ensure all workup steps are performed under anhydrous conditions where possible. - Wash the final product with a non-polar, anhydrous solvent to remove impurities. | |
| Hydrolysis of the Tert-Butyl Ester Group | Acidic Conditions During Workup: The tert-butyl ester is sensitive to acid and can be cleaved during an acidic workup.[4] | - Perform the workup under neutral or slightly basic conditions. - If an acid is required to neutralize excess base, add it cautiously at a low temperature. |
| Prolonged Reaction Times at Elevated Temperatures: Even under basic conditions, prolonged heating can lead to some hydrolysis.[9] | - Optimize the reaction time and temperature to achieve a balance between reaction completion and product stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the partial saponification of a di-ester of malonic acid, such as diethyl malonate or di-tert-butyl malonate, with one equivalent of potassium hydroxide in an alcoholic solvent like ethanol.[6][8] Another approach involves the reaction of Meldrum's acid with tert-butanol (B103910) to form mono-tert-butyl malonic acid, which can then be converted to its potassium salt.[10]
Q2: Which starting malonate ester is best: diethyl malonate or di-tert-butyl malonate?
Both can be used. Diethyl malonate is often more cost-effective and readily available.[11][12] However, starting with di-tert-butyl malonate can sometimes offer a cleaner reaction as the saponification of one ester group is the only desired reaction pathway. The choice may depend on the specific requirements of the subsequent synthetic steps and economic considerations.
Q3: How critical are anhydrous conditions for this synthesis?
Anhydrous conditions are highly critical, particularly when using moisture-sensitive bases like potassium tert-butoxide.[3] Water can consume the base, leading to incomplete deprotonation and lower yields.[1] It can also contribute to undesired hydrolysis of the ester groups.
Q4: My yield is consistently low. What is the first thing I should check?
The first aspect to investigate for low yields is the quality and handling of the base, especially if using an alkoxide like potassium tert-butoxide.[1][7] Ensure it is anhydrous and that the reaction is protected from atmospheric moisture. The second critical factor is the reaction temperature, as side reactions can be prevalent at higher temperatures.[4]
Q5: How can I effectively purify the final product?
Purification is typically achieved by precipitation of the potassium salt from the reaction mixture. The precipitate is then collected by filtration and washed with a cold, anhydrous solvent (e.g., ether or ethanol) to remove unreacted starting materials and byproducts.[8] Recrystallization can be performed if higher purity is required, though care must be taken to choose a solvent system that does not promote hydrolysis.
Experimental Protocols
Protocol 1: Partial Saponification of Diethyl Malonate
This protocol is adapted from established procedures for the partial saponification of malonic esters.[6][8]
Materials:
-
Diethyl malonate
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Diethyl ether (anhydrous)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, dissolve diethyl malonate (1.0 equivalent) in absolute ethanol.
-
Prepare a solution of potassium hydroxide (0.95 equivalents) in absolute ethanol.
-
Cool the diethyl malonate solution to 0-5 °C using an ice bath.
-
Slowly add the potassium hydroxide solution dropwise to the stirred diethyl malonate solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under reduced pressure.
Protocol 2: Synthesis via Meldrum's Acid
This protocol is based on the reaction of Meldrum's acid with tert-butanol.[10]
Materials:
-
Meldrum's acid
-
tert-Butanol
-
Potassium bicarbonate (KHCO₃)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend Meldrum's acid (1.0 equivalent) in tert-butanol.
-
Heat the mixture to reflux until the Meldrum's acid has completely reacted (monitor by TLC or disappearance of the solid).
-
Remove the excess tert-butanol under reduced pressure to yield crude mono-tert-butyl malonic acid.
-
Dissolve the crude acid in a suitable solvent like dichloromethane.
-
Slowly add a solution of potassium bicarbonate (1.0 equivalent) in water.
-
Stir the biphasic mixture vigorously until gas evolution ceases.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and remove the water under reduced pressure to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via partial saponification.
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 6. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. researchgate.net [researchgate.net]
- 11. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 12. Diethyl malonate - Wikipedia [en.wikipedia.org]
Side reactions in potassium tert-butyl malonate alkylation and how to avoid them
Welcome to the technical support center for potassium tert-butyl malonate alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of dialkylated product in my reaction mixture. How can I favor mono-alkylation?
A1: The formation of a dialkylated product is a common side reaction when the mono-alkylated product, which still possesses an acidic proton, is deprotonated and reacts with another equivalent of the alkylating agent.[1][2] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the malonic ester relative to the base and the alkylating agent. This increases the probability that the base will deprotonate the starting malonate rather than the mono-alkylated product. A 1.1:1 ratio of malonate to base is a good starting point.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant malonate enolate.
-
Choice of Base and Solvent: While a strong base is necessary for deprotonation, its choice can influence the extent of dialkylation. Using a sterically hindered base may slightly disfavor the deprotonation of the more substituted mono-alkylated product. The use of aprotic solvents like THF or DMF with strong bases such as sodium hydride (NaH) can ensure complete initial enolate formation.[4]
-
Phase-Transfer Catalysis (PTC): In some cases, using a phase-transfer catalyst with a milder base like potassium carbonate can provide good control over mono-alkylation.[5][6][7]
Q2: My reaction yield is low, and I've identified an alkene byproduct derived from my alkyl halide. What is causing this and how can I prevent it?
A2: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction, where the base abstracts a proton from the alkyl halide, leading to the formation of a double bond.[8][9] This is particularly problematic with secondary and tertiary alkyl halides.
-
Alkyl Halide Structure: The structure of the alkylating agent is the most critical factor.
-
Primary alkyl halides are most suitable for this reaction as they are less prone to E2 elimination.[9]
-
Secondary alkyl halides are more susceptible to elimination, leading to lower substitution yields.[10]
-
Tertiary alkyl halides will almost exclusively undergo elimination and are generally not suitable for this alkylation.[9][11]
-
-
Reaction Temperature: Higher temperatures favor elimination over substitution.[12] Running the reaction at the lowest feasible temperature can help minimize this side reaction.
-
Base Strength and Steric Hindrance: Strong and sterically hindered bases, such as potassium tert-butoxide, can favor E2 elimination. If elimination is a significant issue, a less hindered base might be a better choice, although this needs to be balanced with the requirement for efficient deprotonation of the malonate.
Q3: I am concerned about the potential hydrolysis of the tert-butyl ester group during the reaction or workup. How can I avoid this?
A3: The tert-butyl ester group is known to be labile under acidic conditions, but can also be susceptible to hydrolysis under certain basic conditions, especially with prolonged reaction times or elevated temperatures.
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. The presence of water can lead to the hydrolysis of the ester.
-
Controlled Workup: During the workup, avoid strong acidic conditions. If an acidic wash is necessary, use a mild acid (e.g., saturated ammonium (B1175870) chloride solution) and perform the extraction quickly at a low temperature.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions, which could potentially lead to ester cleavage. While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than methyl or ethyl esters, it is not impossible under harsh conditions.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the alkylation of malonates. Note that specific yields are highly dependent on the substrates and precise reaction conditions.
Table 1: Influence of Stoichiometry on Mono- vs. Dialkylation
| Molar Ratio (Malonate:Base:Alkyl Halide) | Expected Major Product | Typical Yield Range | Reference |
| 1.1 : 1.0 : 1.0 | Mono-alkylated | 50-70% | [3] |
| 1.0 : 2.0 : 2.0 | Di-alkylated | Varies | [2][4] |
Table 2: Effect of Alkyl Halide Structure on Reaction Outcome
| Alkyl Halide Type | Primary Reaction | Competing Reaction | Typical Substitution Yield |
| Primary (e.g., 1-bromobutane) | SN2 (Alkylation) | Minimal E2 | High |
| Secondary (e.g., 2-bromopropane) | SN2 (Alkylation) | E2 (Elimination) | Moderate to Low |
| Tertiary (e.g., tert-butyl bromide) | E2 (Elimination) | SN2 (Negligible) | Very Low to None |
Experimental Protocols
Representative Protocol for Mono-alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Main reaction pathway versus common side reactions in this compound alkylation.
Caption: A step-by-step workflow for troubleshooting common issues in this compound alkylation.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 6. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 14. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Support Center: Purification of Potassium Tert-Butyl Malonate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of potassium tert-butyl malonate by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a common approach for purifying similar potassium carboxylate salts is to use a polar solvent to dissolve the compound and a less polar or nonpolar solvent as an anti-solvent to induce precipitation. Based on procedures for analogous compounds like potassium monoethyl malonate, a system of a lower alcohol (such as ethanol (B145695) or isopropanol) as the primary solvent and diethyl ether as the anti-solvent or for washing the crystals is a promising starting point.[1] The compound has also been noted to be soluble in DMSO.[2]
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as di-tert-butyl malonate and malonic acid, as well as byproducts like the di-potassium salt of malonic acid.[3] Residual potassium hydroxide (B78521) from the synthesis may also be present.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of the primary (polar) solvent to decrease the saturation level.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
If impurities are suspected, consider a pre-purification step like a wash or filtration before recrystallization.
Q4: No crystals are forming, even after the solution has cooled. What is the problem?
A4: This is likely due to either using too much solvent or the solution being supersaturated without nucleation. Here are some troubleshooting steps:
-
Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use an anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.
Q5: The purity of my recrystallized product is still low. What can I do?
A5: Low purity after recrystallization can result from several factors:
-
Inefficient impurity removal: The chosen solvent system may not be optimal for leaving impurities in the mother liquor. You may need to experiment with different solvent combinations.
-
Co-precipitation: Impurities may be precipitating along with your product. A slower rate of crystallization can sometimes improve selectivity.
-
Washing: Ensure the crystals are thoroughly washed with a cold, appropriate solvent (one in which the product is sparingly soluble) to remove residual mother liquor containing impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Yield | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath to maximize precipitation.[1] - Concentrate the mother liquor by evaporating some solvent and cooling again to recover more product.[1] - Use a pre-heated funnel for hot filtration. |
| Discolored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially reducing the yield. |
| Product Decomposition | - tert-Butyl esters can be sensitive to acidic conditions and heat.[4] | - Ensure all glassware is free of acidic residues. - Consider adding a small amount of a non-nucleophilic base like potassium carbonate to the recrystallization mixture to maintain basic conditions.[4] |
| Crystals are very fine or powdery | - The solution cooled too quickly, leading to rapid precipitation rather than crystal growth. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. |
Experimental Protocol: Recrystallization of this compound (Ethanol/Diethyl Ether System)
This protocol is a general guideline based on the purification of similar compounds and should be optimized for your specific material and purity requirements.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Experimental Workflow
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Malonate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing malonate reactions. Low conversion rates can arise from a variety of factors, and this guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Guide: Low Conversion Rates
Low yields in malonate alkylation can often be traced back to one or more of the following factors: suboptimal base selection, reagent purity and stoichiometry, inappropriate reaction conditions, side reactions, and inefficient decarboxylation.[1] This guide will walk you through a logical workflow to diagnose and address these potential problems.
Diagram: Troubleshooting Workflow for Low Conversion Rates
Caption: Troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Category 1: Base Selection and Enolate Formation
Q1: What is the best base for deprotonating diethyl malonate, and why?
The most common and effective base for deprotonating diethyl malonate is sodium ethoxide (NaOEt) in ethanol (B145695).[1] This is because the pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by ethoxide.[2][3] Using a base whose conjugate acid has a pKa significantly higher than the malonic ester ensures efficient enolate formation.[1] It is also crucial to match the alkoxide base to the alcohol portion of the ester to prevent transesterification, a side reaction that can complicate the product mixture.[1][4] While stronger bases like sodium hydride (NaH) can be used, they must be handled with care.[1]
Q2: My reaction isn't proceeding. Could the base be the issue?
Yes, several factors related to the base could be causing the problem:
-
Base Degradation: Alkoxide bases are sensitive to moisture. Ensure your base is fresh and the reaction is conducted under anhydrous (dry) conditions.[1]
-
Incorrect pKa Matching: The base must be strong enough to effectively deprotonate the malonic ester.[1]
-
Insufficient Equivalents: For mono-alkylation, one equivalent of base is required. For dialkylation, two equivalents will be necessary.[1][3]
| Compound | pKa in DMSO | Suitable Bases |
| Diethyl Malonate | 16.4[1] | Sodium Ethoxide, Sodium Hydride |
| Dimethyl Malonate | 13 (in water)[1] | Sodium Methoxide, Sodium Hydride |
| Ethanol | 29.8[1][3] | - |
Category 2: Reagents and Reaction Conditions
Q3: How critical is the purity of my reagents and solvent?
The purity of your reagents and solvent is paramount.[1]
-
Malonic Esters: Even technical grade malonic esters should be distilled under reduced pressure before use to remove impurities that can lower the yield.[1][5]
-
Solvents: Solvents must be anhydrous, as water will react with the base and inhibit enolate formation.[1]
-
Alkyl Halides: Alkyl halides should also be pure, as impurities can lead to unwanted side reactions.[1]
Q4: What is the optimal temperature for the alkylation step?
The alkylation step is typically carried out by first forming the enolate at room temperature and then adding the alkylating agent.[3] The reaction mixture is then often heated to reflux to ensure the reaction goes to completion.[4] This procedure helps to keep the concentration of the deprotonated ester low at any given moment, minimizing the chance of side reactions like Claisen condensation.[3] However, for some sensitive substrates, lower temperatures may be required to improve selectivity, though this can lead to longer reaction times and potentially lower yields.[6]
Category 3: Side Reactions
Q5: I'm seeing a significant amount of dialkylated product. How can I favor mono-alkylation?
The formation of dialkylated products is a common issue in malonic ester synthesis.[4][7] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[4][8] To favor mono-alkylation, consider the following strategies:
-
Use an excess of the malonic ester: Using a slight excess of the malonate can help reduce the chance of the alkylating agent reacting with the mono-alkylated product.[1][9]
-
Control the stoichiometry: Use a strict 1:1 molar ratio of the malonic ester to the alkylating agent and only one equivalent of the base.[1][4]
-
Slow addition: Add the alkylating agent slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the initial malonate enolate before it can react with the enolate of the mono-alkylated product.[4]
Q6: My yield is low, and I've isolated an alkene derived from my alkyl halide. What is the cause?
This is likely due to a competing E2 elimination reaction of your alkyl halide.[4] The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, especially if the alkyl halide is secondary or tertiary.[4]
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions. Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction.[4][9]
Q7: My reaction mixture is showing byproducts consistent with Claisen condensation. How can I prevent this?
Claisen condensation can occur if the enolate of the malonic ester attacks the carbonyl group of another ester molecule. To minimize this:
-
Controlled Addition: As mentioned, forming the enolate at a lower temperature and then adding it to the alkylating agent can help.[3]
-
Base Choice: Using a sterically hindered base might disfavor the Claisen condensation pathway.
Diagram: Competing Reactions in Malonate Synthesis
Caption: Competing reactions in malonate synthesis.
Category 4: Hydrolysis and Decarboxylation
Q8: My decarboxylation step is not going to completion. What can I do?
Incomplete decarboxylation is often due to insufficient heating or improper acidic/basic conditions for the initial hydrolysis.[1]
-
Hydrolysis: The malonic ester must first be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄) or a base like NaOH followed by acidification.[1][2] For sterically hindered esters, more vigorous conditions may be necessary.[1]
-
Decarboxylation: The resulting β-dicarboxylic acid is then heated, typically at temperatures above 150 °C, to induce decarboxylation (loss of CO₂).[10][11] Ensure the temperature is high enough and maintained for a sufficient period.
Experimental Protocols
Protocol 1: Purification of Diethyl Malonate
-
Apparatus: Set up a fractional distillation apparatus for vacuum distillation.
-
Procedure:
-
Place the technical grade diethyl malonate in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 199 °C at atmospheric pressure, lower at reduced pressure).[1]
-
Protocol 2: General Procedure for Mono-alkylation of Diethyl Malonate
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Procedure:
-
To a solution of absolute ethanol in the flask, add sodium metal in small pieces until it has all reacted to form sodium ethoxide.[1]
-
Cool the solution to room temperature.
-
Add diethyl malonate (1 equivalent) dropwise to the stirred solution.
-
Add the primary alkyl halide (1 equivalent) dropwise.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[4]
-
Cool the reaction mixture and neutralize it.
-
Remove the solvent under reduced pressure.
-
Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., ether).[1]
-
Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.
-
Protocol 3: Hydrolysis and Decarboxylation
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Acidic Hydrolysis: To the alkylated malonic ester, add an excess of aqueous acid (e.g., 6M H₂SO₄). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).[1]
-
Basic Hydrolysis: Alternatively, reflux the ester with an excess of aqueous NaOH. After hydrolysis, cool the mixture and acidify it with a strong acid.[1]
-
Decarboxylation: After hydrolysis and removal of any organic solvent, heat the resulting dicarboxylic acid to a temperature of 150-200 °C until the evolution of CO₂ ceases.[10]
-
Cool the residue and purify the resulting carboxylic acid by distillation or recrystallization.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Effect of temperature on the stability of potassium tert-butyl malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the thermal stability of potassium tert-butyl malonate. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at low temperatures. Recommended storage conditions are -20°C for up to 3 years or 4°C for up to 2 years.[1][2] If dissolved in a solvent, the solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[1] It is also crucial to protect the compound from moisture, as it is hygroscopic.
Q2: What are the expected thermal decomposition products of this compound?
A2: While specific studies on this compound are limited, the thermal decomposition of similar malonic esters and tert-butyl esters suggests two primary degradation pathways. Upon heating, the compound may undergo decarboxylation to yield potassium tert-butyl acetate.[1][2][3][4] Alternatively, the tert-butyl ester group can be cleaved to form isobutylene (B52900) and potassium malonate.[5][6][7][8][9]
Q3: At what temperature does this compound decompose?
A3: The exact decomposition temperature of this compound is not well-documented in publicly available literature. However, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal stability profile.
Q4: My TGA results show an initial weight loss at a relatively low temperature (e.g., < 100°C). What could be the cause?
A4: An initial weight loss at temperatures below 100°C is likely due to the evaporation of residual solvent or adsorbed water, as this compound is known to be hygroscopic. It is recommended to dry the sample under vacuum before analysis to obtain a more accurate thermal profile.
Q5: The DSC thermogram of my sample shows multiple thermal events. How do I interpret these?
A5: Multiple peaks in a DSC thermogram can indicate various physical or chemical transformations. These may include the evaporation of solvents, desorption of water, polymorphic transitions, melting, and decomposition. To distinguish between these events, it is helpful to correlate the DSC data with TGA results. A thermal event in the DSC that corresponds to a weight loss in the TGA is likely a decomposition or evaporation event.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent TGA/DSC results between batches. | 1. Variations in purity. 2. Different levels of residual solvent or moisture. 3. Polymorphism. | 1. Ensure consistent purity through appropriate analytical techniques (e.g., NMR, HPLC). 2. Dry samples under vacuum at a controlled temperature before analysis. 3. Characterize the solid-state form using techniques like X-ray powder diffraction (XRPD). |
| Unexpected endothermic or exothermic peaks in DSC. | 1. Phase transitions (e.g., melting, crystallization). 2. Decomposition reactions. 3. Interaction with the sample pan material. | 1. Correlate with TGA to check for mass loss. 2. Analyze the sample post-DSC by techniques like FTIR or mass spectrometry to identify degradation products. 3. Use an inert sample pan (e.g., gold-plated stainless steel) and ensure it is compatible with the sample. |
| Difficulty in determining the onset of decomposition from TGA. | 1. Slow, gradual decomposition over a wide temperature range. 2. Overlapping decomposition events. | 1. Use the first derivative of the TGA curve (DTG) to more clearly identify the temperature of maximum weight loss. 2. Employ modulated TGA if available for better resolution of overlapping events. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound using TGA.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into a TGA pan (platinum or alumina).
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum weight loss from the TGA and DTG curves, respectively.
Differential Scanning Calorimetry (DSC)
This protocol is designed to identify thermal transitions such as melting and decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.
Isothermal Stress Testing
This protocol is used to evaluate the stability of this compound under specific temperature conditions over time.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound in individual vials.
-
Storage Conditions: Store the vials in controlled temperature chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the withdrawn samples for purity and degradation products using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Visualizations
Caption: Workflow for Assessing Thermal Stability.
Caption: Troubleshooting Inconsistent Thermal Analysis Data.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with Potassium Tert-Butyl Malonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium tert-butyl malonate and related reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction with this compound is slow or not going to completion. What are the potential causes and solutions?
A1: Slow or incomplete alkylation reactions can stem from several factors related to the base, solvent, or reaction conditions. Here are some common issues and troubleshooting steps:
-
Insufficiently Strong Base: While potassium tert-butoxide is a strong base, highly hindered substrates or less reactive alkyl halides may require an even stronger, non-nucleophilic base to ensure complete and rapid enolate formation.[1]
-
Suboptimal Solvent Choice: The reaction rate is significantly influenced by the solvent. Switching from standard alcoholic solvents to polar aprotic solvents can accelerate the SN2 reaction.[1]
-
Steric Hindrance: Steric hindrance around the reaction center can impede the approach of the nucleophile. In such cases, optimizing the base and solvent system is crucial.[1]
Troubleshooting Workflow for Slow Alkylation
Caption: Troubleshooting workflow for slow alkylation reactions.
Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A2: The formation of a dialkylated product occurs because the mono-alkylated malonic ester still has an acidic α-hydrogen that can be deprotonated and react further.[1] To promote mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of the malonic ester relative to the base and the alkyl halide. This ensures the base is primarily consumed in forming the enolate of the starting material.[1]
-
Reaction Conditions: The reaction is typically carried out by forming the deprotonated malonate ester at room temperature and then adding it to a refluxing solution of the alkylating agent. This keeps the concentration of the enolate low at any given time, favoring the initial alkylation over a second one.[2][3]
Q3: Why is my tert-butyl ester group getting cleaved under basic conditions? I thought it was stable.
A3: While tert-butyl esters are generally stable to basic hydrolysis under standard aqueous conditions, they can be cleaved under certain non-aqueous basic conditions.[4][5] For instance, using potassium tert-butoxide in a solvent like DMSO can lead to the hydrolysis of hindered esters.[4] If you are observing undesired cleavage, re-evaluate your base and solvent combination.
Q4: What is the best base to use for the deprotonation of my malonic ester?
A4: The choice of base depends on the specific substrate and reaction conditions. While alkoxides like sodium ethoxide are commonly used, stronger bases may be necessary for complete deprotonation, especially with less acidic malonates or to avoid side reactions.[2][6][7]
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | A standard, relatively mild base. The alkoxide should match the ester to prevent transesterification.[6] |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF, t-BuOH | A stronger, sterically hindered base.[1] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A very strong, non-nucleophilic base.[1] |
| Lithium Diisopropylamide (LDA) | ~36 | THF | A very strong, non-nucleophilic, and sterically hindered base, useful for preventing Claisen-type side reactions.[1][3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | A weaker base, often used with a phase-transfer catalyst to enhance reactivity.[8][9] |
Q5: Can I perform a dialkylation of my malonic ester?
A5: Yes, dialkylation is possible by using at least two equivalents of the base and the alkylating agent.[2][10] If you wish to introduce two different alkyl groups, the alkylations are performed sequentially. After the first alkylation, a second equivalent of base is added, followed by the second alkyl halide.[11]
Sequential Dialkylation Workflow
Caption: Workflow for the sequential dialkylation of a malonic ester.
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of Di-tert-butyl Malonate using Potassium tert-Butoxide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butyl malonate (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Enolate Formation: Cool the solution to 0 °C using an ice bath. Add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise via the dropping funnel over 15-20 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis and Decarboxylation of an Alkylated Malonic Ester
-
Hydrolysis: Dissolve the alkylated malonic ester in a suitable solvent (e.g., dioxane or ethanol). Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).[10][12]
-
Heating: Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by decarboxylation upon continued heating.[10][12] The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
Work-up (Acidic Hydrolysis): After cooling, extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. Then, proceed with the extraction as described for acidic hydrolysis.
-
Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography if necessary.
Relationship between Reaction Steps in Malonic Ester Synthesis
Caption: The sequential steps of the malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing di-alkylation in reactions with potassium tert-butyl malonate
Welcome to the technical support center for organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent di-alkylation in reactions involving potassium tert-butyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-alkylation in reactions with this compound?
The primary cause of di-alkylation is the deprotonation of the mono-alkylated product. After the initial alkylation, the resulting mono-substituted malonate still possesses an acidic proton on the alpha-carbon. If excess base is present or if the reaction conditions favor further deprotonation, a second enolate is formed, which can then react with another molecule of the alkylating agent to yield the di-alkylated product.
Q2: How can I control the stoichiometry to favor mono-alkylation?
To favor mono-alkylation, it is crucial to carefully control the molar ratios of the reactants. A common strategy is to use a slight excess of the malonate relative to the base and the alkylating agent.[1][2] Using one equivalent of the base is intended to primarily generate the mono-alkylated product.[1]
Q3: What is the effect of temperature on the formation of di-alkylation byproducts?
Reaction temperature is a critical parameter to control. Generally, lower temperatures are preferred to minimize di-alkylation. Higher temperatures can increase the rate of the second alkylation reaction and may also promote side reactions such as elimination, particularly with more sterically hindered alkyl halides. It is often recommended to perform the initial deprotonation at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at or slightly above room temperature, while carefully monitoring the progress.
Q4: I am still observing significant di-alkylation despite using a 1:1 stoichiometry of base to malonate. What other techniques can I employ?
If di-alkylation persists, consider the following adjustments to your protocol:
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the newly formed mono-alkylated product reacting further before all the initial malonate has been consumed.
-
Choice of Solvent: The solvent can influence the reactivity of the enolate. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used with strong bases to ensure complete enolate formation and can help minimize side reactions.[1]
-
Use a Slight Excess of Malonate: Employing a 1.1 to 1.5 molar excess of the this compound relative to the alkylating agent can help ensure the electrophile is consumed before significant di-alkylation can occur.
Q5: Are there alternative bases I can use to improve mono-alkylation selectivity?
While this compound is itself the salt of the enolate, the choice of base in related malonic ester syntheses can be instructive. For standard malonic esters, sodium ethoxide in ethanol (B145695) is a classic choice.[1] For more controlled reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to achieve complete and irreversible deprotonation, which can provide greater control over the reaction.[1] In some cases, milder bases like potassium carbonate with a phase-transfer catalyst can offer a safer alternative and may help reduce side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High percentage of di-alkylated product | Incorrect Stoichiometry: More than one equivalent of base or alkylating agent relative to the malonate was used. | Use a slight excess of this compound relative to the alkylating agent. |
| High Reaction Temperature: The reaction was run at an elevated temperature, favoring the second alkylation. | Maintain a lower reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress. | |
| Rapid Addition of Alkylating Agent: The alkylating agent was added too quickly, leading to localized high concentrations. | Add the alkylating agent slowly and dropwise to the reaction mixture. | |
| Low overall yield and significant unreacted starting material | Inactive Base/Malonate: The this compound may have decomposed due to moisture. | Ensure the use of anhydrous solvents and properly dried glassware. Store reagents under inert atmosphere. |
| Unreactive Alkylating Agent: The alkylating agent is of poor quality or is sterically hindered. | Use a more reactive alkylating agent (reactivity order: I > Br > Cl). Primary and benzylic halides are preferred.[3] | |
| Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gentle heating may be required for less reactive alkyl halides.[1] | |
| Presence of elimination byproducts (alkenes) | Use of Secondary or Tertiary Alkyl Halides: These substrates are prone to E2 elimination. | Whenever possible, use primary alkyl halides. Secondary halides often give poor yields, and tertiary halides almost exclusively lead to elimination. |
| High Reaction Temperature: Elevated temperatures favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can influence the product distribution in a typical malonic ester alkylation. Actual yields will vary based on the specific substrates and detailed experimental conditions.
| Malonate:Base:Alkyl Halide Ratio | Temperature | Alkyl Halide Addition | Expected Mono-alkylation Yield | Expected Di-alkylation Yield |
| 1.2 : 1.0 : 1.0 | 0 °C to RT | Slow, Dropwise | High (>80%) | Low (<10%) |
| 1.0 : 1.0 : 1.0 | Reflux | Rapid | Moderate to High | Moderate |
| 1.0 : 2.0 : 2.0 | RT to Reflux | Rapid | Low | High |
Detailed Experimental Protocol for Mono-alkylation
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
This compound
-
Alkyl halide (primary)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.
-
Reagent Preparation: Dissolve this compound (1.1 equivalents) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Alkylating Agent Addition: Add the alkyl halide (1.0 equivalent) to the dropping funnel, dissolved in a small amount of anhydrous THF. Add the alkyl halide solution to the reaction mixture dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-alkylated product.
Troubleshooting Workflow
References
Removal of unreacted starting material from potassium tert-butyl malonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tert-butyl malonate reactions. Our goal is to help you overcome common challenges in removing unreacted starting materials and purifying your desired products.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction of this compound is incomplete. What are the common causes and how can I fix it?
A1: Incomplete alkylation reactions are a frequent issue. Several factors can contribute to low conversion rates. Here’s a troubleshooting guide to help you identify and resolve the problem:
-
Base Quality and Activity: The this compound itself, or the base used to generate the malonate enolate in situ, can be a primary cause. Potassium alkoxides are sensitive to moisture.[1]
-
Troubleshooting:
-
Use fresh, anhydrous base and solvents.[2]
-
Ensure your glassware is thoroughly flame-dried before use to remove any traces of water.
-
If you suspect your base has degraded, consider purchasing a new batch or titrating it to determine its activity.
-
-
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the malonic ester, leading to a stalled reaction.
-
Troubleshooting:
-
Use at least one full equivalent of a strong base to ensure complete formation of the enolate.[3]
-
-
-
Alkylating Agent Reactivity: The reactivity of your alkylating agent plays a crucial role.
-
Troubleshooting:
-
The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Secondary and tertiary alkyl halides are not recommended as they can lead to poor yields due to competing elimination reactions.[4]
-
-
-
Reaction Temperature: The temperature needs to be optimal for the reaction to proceed efficiently without promoting side reactions.
-
Solubility Issues: Poor solubility of the reactants in the chosen solvent can hinder the reaction rate.
-
Troubleshooting:
-
Ensure that all reactants are soluble in the solvent system at the reaction temperature.
-
-
Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A2: The formation of dialkylated products is a common side reaction in malonic ester synthesis.[5] To promote mono-alkylation, you can implement the following strategies:
-
Excess Malonic Ester: Using a slight excess of the malonic ester can help minimize the formation of the dialkylated byproduct.[6][7]
-
Controlled Addition of Alkylating Agent: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction with the more abundant mono-enolate.
-
Use of Milder Bases: In some cases, using a milder base like potassium carbonate with a phase-transfer catalyst can offer better control over the alkylation process.[8]
Q3: How do I effectively quench the reaction mixture containing this compound?
A3: Proper quenching is critical to stop the reaction and to avoid unwanted side reactions during workup. This compound is a strong base and will react exothermically with protic reagents.
-
Recommended Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will neutralize the excess base and protonate the enolate.
-
Monitor the temperature during the addition to prevent an uncontrolled exotherm.
-
Troubleshooting Guides
Guide 1: Removing Unreacted Starting Material (this compound)
Issue: After aqueous workup, you still observe the presence of the starting malonic ester in your crude product by TLC or NMR analysis.
Solution Workflow:
Caption: Workflow for removing unreacted malonic ester.
Detailed Steps:
-
Aqueous Wash: After the initial quench, wash the organic layer with a dilute basic solution, such as 1M sodium hydroxide. The unreacted malonic ester is acidic and will be deprotonated and extracted into the aqueous layer.
-
Extraction: Separate the layers and extract the aqueous layer again with an organic solvent like ethyl acetate (B1210297) to recover any dissolved product.
-
Combine and Dry: Combine all organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Column Chromatography: If the starting material is still present, purification by flash column chromatography is the most effective method for separation.
Guide 2: Hydrolysis of the Tert-Butyl Ester During Workup
Issue: You observe the formation of a carboxylic acid byproduct, indicating the cleavage of the tert-butyl ester group.
Cause: The tert-butyl ester is sensitive to acidic conditions, especially at elevated temperatures.[9] Exposure to strong acids during the workup can lead to its hydrolysis.
Prevention and Troubleshooting:
Caption: Logic for preventing tert-butyl ester hydrolysis.
-
Quenching: Use a saturated aqueous solution of ammonium chloride for quenching, as it is less acidic than strong acids like HCl.
-
Temperature Control: Perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Aqueous Washes: Avoid washing the organic layer with strongly acidic solutions. If an acid wash is necessary, use a weak acid and perform it quickly at low temperatures. A subsequent wash with a saturated sodium bicarbonate solution can help neutralize any residual acid.
-
Purification: If the carboxylic acid has formed, it can often be removed by washing the organic layer with a dilute basic solution (e.g., saturated NaHCO₃). The carboxylate salt will be extracted into the aqueous layer.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Common Impurities
| Impurity | Aqueous Wash (1M NaOH) | Flash Column Chromatography (Hexane/EtOAc) | Vacuum Distillation |
| Unreacted Malonic Ester | Good | Excellent | Fair (if boiling points differ significantly) |
| Mono-alkylated Product | Poor | Excellent | Good (if boiling points differ) |
| Di-alkylated Product | Poor | Excellent | Good (if boiling points differ) |
| Hydrolyzed Carboxylic Acid | Excellent (with base) | Good | Poor |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride until the pH is approximately neutral.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using TLC. A common starting point for malonic ester derivatives is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing:
-
Plug the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry-load the silica (B1680970) gel.
-
Add another layer of sand on top of the silica.
-
Wet the column with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Elute the column with the chosen solvent system, applying positive pressure with air or nitrogen.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in Potassium Tert-butyl Malonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of potassium tert-butyl malonate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of di-tert-butyl malonate. | - Ensure the use of a sufficient molar excess of potassium hydroxide (B78521). - Increase reaction time or temperature, monitoring progress by TLC or HPLC. - Use a co-solvent like ethanol (B145695) to improve the solubility of reactants. |
| Incomplete reaction of malonic acid with isobutylene (B52900). | - Ensure an adequate excess of isobutylene is used. - Verify the catalytic activity of the acid catalyst (e.g., sulfuric acid). - Optimize reaction temperature and pressure to favor product formation. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure completion. - Adjust reaction parameters as needed. |
| Inefficient mixing. | - Ensure vigorous stirring, especially in heterogeneous reaction mixtures. | |
| Formation of Di-tert-butyl Malonate Impurity | Incomplete hydrolysis of the diester starting material. | - Optimize the hydrolysis conditions as described for low yield. |
| Formation of Dipotassium (B57713) Malonate Impurity | Use of excess potassium hydroxide during hydrolysis. | - Carefully control the stoichiometry of potassium hydroxide. Use no more than one equivalent. |
| Hydrolysis of the tert-butyl ester group. | - Avoid harsh basic conditions and prolonged reaction times at elevated temperatures. | |
| Presence of Malonic Acid Impurity | Incomplete esterification of malonic acid. | - Increase the excess of isobutylene and/or the amount of acid catalyst. |
| Hydrolysis of the product during workup or storage. | - Maintain neutral or slightly basic conditions during workup and storage. Avoid exposure to acidic conditions. | |
| Residual Solvents Detected (e.g., tert-butanol (B103910), Ethanol) | Inefficient drying of the final product. | - Dry the product under high vacuum at a suitable temperature. - Perform a solvent exchange with a more volatile solvent before final drying. |
| Inconsistent Results in Spectroscopic Analysis | Presence of moisture in the sample for NMR analysis. | - Ensure the sample is thoroughly dried before preparing the NMR sample. - Use a deuterated solvent from a fresh, sealed container. |
| Poor separation in HPLC analysis. | - Optimize the mobile phase composition and gradient. - Select a different stationary phase if co-elution is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed.
-
From Di-tert-butyl Malonate: The primary impurities are unreacted di-tert-butyl malonate and the over-hydrolysis product, dipotassium malonate. Malonic acid can also be present due to complete hydrolysis.
-
From Malonic Acid and Isobutylene: Unreacted malonic acid and the diester, di-tert-butyl malonate, are the most likely impurities.
-
General Impurities: Residual solvents such as tert-butanol (from the tert-butyl group) or ethanol (if used as a co-solvent) are also common. Degradation of the starting materials or product can lead to other minor impurities.
Q2: How can I detect the presence of di-tert-butyl malonate in my final product?
A2: Di-tert-butyl malonate can be readily detected by ¹H NMR and HPLC.
-
¹H NMR: In a suitable deuterated solvent (e.g., D₂O), di-tert-butyl malonate will show a singlet for the nine equivalent protons of the two tert-butyl groups at approximately 1.4-1.5 ppm and a singlet for the methylene (B1212753) protons at around 3.3 ppm.
-
HPLC: Using a reverse-phase HPLC method, di-tert-butyl malonate will have a longer retention time than the more polar this compound.
Q3: What are the characteristic NMR signals for the desired product, this compound?
A3: In D₂O, this compound is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.45 ppm and a singlet for the two methylene protons at around 3.1-3.2 ppm.
Q4: Dipotassium malonate is suspected as an impurity. How can it be identified?
A4: Dipotassium malonate is a symmetrical molecule and will show a single peak in its ¹H NMR spectrum in D₂O for the methylene protons, typically around 3.1 ppm. Its presence can be confirmed by comparing the spectrum of the sample to a reference standard or by spiking the sample with a small amount of known dipotassium malonate. In HPLC, it will have a shorter retention time than this compound due to its higher polarity.
Q5: What is a suitable method for quantifying the purity of this compound?
A5: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of this compound.[1][2][3][4][5] By using a certified internal standard with a known concentration, the purity of the target compound can be accurately calculated from the integral ratios of their respective signals in the ¹H NMR spectrum. HPLC with a suitable detector (e.g., UV or ELSD) and a reference standard can also be used for quantification.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Impurity Profiling
Objective: To identify and semi-quantify impurities in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to dissolve the sample.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify the signals corresponding to this compound and potential impurities by comparing their chemical shifts to known values (see Table 1).
-
The relative molar ratio of impurities can be estimated by comparing the integral of a characteristic impurity peak to a characteristic peak of the main compound, after normalizing for the number of protons each signal represents.
Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in D₂O.
| Compound | Methylene Protons (-CH₂-) | Tert-butyl Protons (-C(CH₃)₃) | Other |
| This compound | ~3.1-3.2 (s, 2H) | ~1.45 (s, 9H) | |
| Di-tert-butyl malonate | ~3.3 (s, 2H) | ~1.4-1.5 (s, 18H) | |
| Malonic Acid | ~3.4 (s, 2H) | - | Carboxylic acid protons are exchanged in D₂O. |
| Dipotassium malonate | ~3.1 (s, 2H) | - | |
| tert-Butanol | - | ~1.2 (s, 9H) |
Note: Chemical shifts can vary slightly depending on the concentration, pH, and temperature.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Adapted Method)
Objective: To assess the purity of this compound and detect non-volatile impurities. This is an adapted method based on the analysis of similar compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. Retention times of potential impurities should be determined by injecting standards if available. Typically, more polar impurities like malonic acid and dipotassium malonate will elute earlier, while less polar impurities like di-tert-butyl malonate will elute later.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Objective: To identify and quantify residual volatile solvents in the this compound sample.[7][8][9][10][11]
Instrumentation:
-
GC-MS system with a headspace autosampler
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-624 or equivalent) is typically used for residual solvent analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all volatile solvents.
-
Headspace Parameters: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.
-
MS Detection: Scan a mass range of m/z 35-300.
-
-
Analysis: Identify residual solvents by comparing their mass spectra and retention times with a library of known solvents. Quantification can be performed using an internal or external standard method.
Visualizations
Caption: Workflow for the synthesis of this compound from di-tert-butyl malonate, highlighting potential impurities and analytical characterization methods.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - figshare - Figshare [figshare.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cms.agr.wa.gov [cms.agr.wa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
Handling and storage of potassium tert-butyl malonate to prevent decomposition
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of potassium tert-butyl malonate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary triggers for the decomposition of this compound are exposure to moisture, heat, and acidic conditions.[1][2][3] As a hygroscopic substance, it readily absorbs moisture from the atmosphere, which can lead to hydrolysis and subsequent degradation.[4][5] Elevated temperatures and contact with acids can catalyze the decomposition process, potentially leading to the formation of acetic acid and subsequent auto-catalyzed breakdown.[1]
Q2: How should I properly store this compound powder?
A2: To ensure its stability, this compound powder should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][6][7] The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[3][8][9][10] For long-term storage, refrigeration is recommended.
Q3: I've observed the powder clumping together. What does this indicate and what should I do?
A3: Clumping of the powder is a strong indication that it has been exposed to moisture. Due to its hygroscopic nature, this compound will absorb water from the air, causing the particles to stick together. If you observe clumping, it is crucial to handle the material under dry, inert conditions immediately to prevent further degradation. It is also advisable to test a small sample for purity before use in a critical reaction.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, storing this compound in a freezer is a recommended practice for long-term preservation. Storage at -20°C can preserve the powder for up to three years.[4][5] Ensure the container is securely sealed to prevent moisture ingress, which can still occur in a freezer environment.
Q5: What are the signs of decomposition I should look out for?
A5: Visual signs of decomposition can include a change in color from white or off-white to yellow or brown, a noticeable change in texture, or the presence of a vinegary odor, which could indicate the formation of acetic acid.[1] Severe foaming upon dissolution can also be a sign of advanced decomposition.[1]
Q6: How should I handle the compound during an experiment to minimize decomposition?
A6: Always handle this compound in a controlled environment, such as a glove box or under a stream of inert gas (nitrogen or argon).[2][6] Use dry glassware and solvents to prevent hydrolysis.[11] It is also recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Storage and Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Tightly sealed, inert atmosphere[4][5] |
| Powder | 4°C | 2 years | Tightly sealed, inert atmosphere[4][5][12] |
| In Solvent | -80°C | 6 months | Aliquoted to avoid freeze-thaw cycles[4][5] |
| In Solvent | -20°C | 1 month | Aliquoted to avoid freeze-thaw cycles[4][5] |
Experimental Protocols
Protocol 1: Visual Inspection for Decomposition
-
Objective: To qualitatively assess the integrity of this compound powder.
-
Methodology:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
In a low-humidity environment or under an inert atmosphere, visually inspect the powder.
-
Note any discoloration (yellowing or browning), clumping, or the presence of a distinct vinegary odor.
-
The presence of any of these signs suggests potential decomposition.
-
Protocol 2: Solubility Test
-
Objective: To check for signs of decomposition upon dissolution.
-
Methodology:
-
In a dry flask under an inert atmosphere, add a small, measured amount of this compound.
-
Add a dry, appropriate solvent (e.g., DMSO, noting that hygroscopic DMSO can impact solubility).[4][5]
-
Observe the dissolution process carefully.
-
Vigorous bubbling or foaming upon addition of the solvent is an indication of decomposition.[1]
-
Visual Guides
Caption: Factors leading to the decomposition of this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. KTB powder or Potassium tert-butylate Manufacturers, with SDS [mubychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Potassium tert.-Butylate Powder [evonik.com]
- 9. research.uga.edu [research.uga.edu]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to Potassium Tert-Butyl Malonate and Diethyl Malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the efficiency, selectivity, and overall success of a synthetic route. Malonic esters are fundamental building blocks for the synthesis of a diverse array of molecules, including substituted carboxylic acids and barbiturates.[1][2] This guide provides an objective comparison of two commonly employed malonic ester derivatives: potassium tert-butyl malonate and diethyl malonate. We will delve into their respective performances in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The selection between this compound and diethyl malonate often hinges on the specific requirements of the synthetic step, such as the need for mono-alkylation versus di-alkylation, the sensitivity of functional groups to the reaction conditions, and the desired final product.
| Feature | This compound | Diethyl malonate |
| Reactivity | Acts as a pronucleophile; the carboxylate is deprotonated. | Requires an external base (e.g., sodium ethoxide) to form the enolate.[3] |
| Alkylation | Primarily undergoes mono-alkylation. | Can undergo both mono- and di-alkylation.[2] |
| Key Advantage | Avoids the use of a strong base for enolate formation, offering milder reaction conditions. Facilitates the synthesis of mono-substituted acetic acids. | Versatile for the synthesis of both mono- and di-substituted acetic acids.[1] |
| Typical Use Cases | Synthesis of mono-alkylated carboxylic acids, decarboxylative cross-coupling reactions.[4] | Classic malonic ester synthesis for a wide range of substituted carboxylic acids.[1] |
Core Applications in Synthesis: A Head-to-Head Comparison
The primary application of both reagents lies in the malonic ester synthesis, a powerful method for the preparation of carboxylic acids.[1] The fundamental difference in their approach to this synthesis is illustrated below.
Figure 1. Comparative workflows for the synthesis of substituted acetic acids.
Alkylation Reactions
Alkylation of the active methylene (B1212753) group is the cornerstone of malonic ester synthesis. The choice between diethyl malonate and this compound can significantly influence the outcome, particularly concerning mono- versus di-alkylation.
Typical Experimental Data for Mono-alkylation with Benzyl (B1604629) Bromide:
| Reagent System | Alkylating Agent | Base | Solvent | Reaction Time | Yield | Reference |
| Diethyl Malonate | Benzyl Bromide | K₂CO₃ | Water with CTAB | 16 h | 65% (isolated) | [2] |
| Potassium Ethyl Malonate* | Benzyl Bromide | (none required) | DMF | - | - | - |
*Note: While a direct experimental result for the alkylation of this compound with benzyl bromide was not found in the reviewed literature, the reactivity is analogous to potassium ethyl malonate. The primary advantage is the circumvention of an external base.
Discussion:
Diethyl malonate requires a base to form the nucleophilic enolate.[3] This enolate can then be alkylated. A potential side reaction is di-alkylation, where a second alkyl group is introduced at the alpha-carbon.[2] This can be a desired outcome in some syntheses but may lead to product mixtures and lower yields of the mono-alkylated product if not carefully controlled.
This compound, as a salt of the malonic acid monoester, already possesses a nucleophilic center and can be alkylated directly, often under milder conditions without the need for a strong base. This approach inherently favors mono-alkylation, as the subsequent decarboxylation step removes the second acidic proton site.
Knoevenagel Condensation
The Knoevenagel condensation is another important C-C bond-forming reaction where active methylene compounds react with aldehydes or ketones.[5]
General Reaction Scheme:
Figure 2. General scheme of the Knoevenagel condensation.
Discussion:
Both diethyl malonate and malonic acid monoesters (and by extension, their potassium salts) can participate in Knoevenagel condensations. Diethyl malonate is a classic substrate for this reaction, typically requiring a weak base catalyst like piperidine (B6355638) or an amine salt.[6] The reaction with this compound (or the corresponding monoacid) can sometimes be performed under milder, base-free conditions, relying on the inherent basicity of the carboxylate or proceeding via a decarboxylative mechanism. The choice of reagent can influence the optimal catalyst and reaction conditions.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate with Benzyl Bromide
This protocol is adapted from a phase-transfer catalyzed alkylation procedure.[2]
Materials:
-
Diethyl malonate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a suspension of CTAB (2% w/v) in water, add diethyl malonate (1 equivalent) followed by potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1 equivalent) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: Approximately 65% of diethyl 2-benzylmalonate.[2]
Protocol 2: Synthesis of Potassium Ethyl Malonate (as an analogue to this compound)
This protocol describes the preparation of the potassium salt of a malonic acid monoester from the corresponding diester.[7]
Materials:
-
Diethyl malonate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve diethyl malonate (1 equivalent) in ethanol.
-
Separately, dissolve potassium hydroxide (0.99 equivalents) in ethanol.
-
Slowly add the KOH solution to the diethyl malonate solution at room temperature with stirring.
-
Continue stirring the mixture overnight. A white precipitate of potassium ethyl malonate will form.
-
Heat the mixture to reflux and then allow it to cool slowly to room temperature.
-
Isolate the product by vacuum filtration.
-
The filtrate can be concentrated to obtain a second crop of crystals.
-
Expected Yield: Approximately 92% of potassium ethyl malonate.[7]
Summary and Recommendations
The choice between this compound and diethyl malonate is dictated by the synthetic strategy.
-
For the synthesis of mono-substituted acetic acids, especially when milder reaction conditions are desired or when the substrate is sensitive to strong bases, this compound is an excellent choice. Its use simplifies the reaction procedure by eliminating the need for a separate deprotonation step and inherently favors mono-alkylation.
-
Diethyl malonate remains the classic and versatile choice for the synthesis of both mono- and di-substituted acetic acids. Its reactivity is well-understood, and a vast body of literature exists to guide its application. With careful control of stoichiometry and reaction conditions, it can be effectively used for selective mono-alkylation or for the intentional synthesis of di-alkylated products.
Researchers and drug development professionals should consider the overall synthetic scheme, potential side reactions, and the cost and availability of the starting materials when selecting between these two valuable reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]
Potassium vs. Sodium tert-Butyl Malonate: A Comparative Guide for Synthetic Chemists
In the realm of pharmaceutical and fine chemical synthesis, the choice of reagents can critically influence reaction efficiency, yield, and overall process viability. For researchers engaged in drug development and complex organic synthesis, the selection of the appropriate malonate salt is a key consideration in C-alkylation and other carbon-carbon bond-forming reactions. This guide provides a detailed comparison of potassium tert-butyl malonate and its sodium analogue, offering insights into their respective advantages based on physicochemical properties and reactivity, supported by established chemical principles.
Key Advantages of this compound
This compound frequently emerges as the superior choice over its sodium counterpart, primarily due to the nature of the potassium cation. The larger ionic radius and lower charge density of K⁺ compared to Na⁺ lead to several practical benefits in a synthetic setting. These advantages translate to improved reaction outcomes, particularly in terms of reaction rates and product yields.
A significant factor is the increased solubility of potassium salts in organic solvents commonly used for synthesis. Furthermore, the potassium enolate is more readily dissociated, leading to a "freer" and therefore more reactive nucleophilic carbanion.
Comparative Physicochemical and Reactivity Properties
While direct comparative studies for these specific malonate salts are not extensively documented, we can extrapolate their properties based on the well-understood behavior of potassium and sodium alkoxides and enolates. The following table summarizes the key differences:
| Property | This compound | Sodium tert-Butyl Malonate | Advantage of Potassium Salt |
| Solubility | Generally higher in common organic solvents (e.g., THF, Toluene).[1][2] | Lower solubility in many organic solvents.[3][4][5] | Enhanced solubility allows for more homogeneous reaction conditions, potentially leading to faster reaction rates and preventing issues associated with handling slurries. |
| Reactivity | Higher reactivity due to weaker ion pairing and a "freer" enolate. | Lower reactivity due to stronger ion pairing. | The more nucleophilic "naked" enolate from the potassium salt can lead to higher yields and shorter reaction times in C-alkylation reactions. |
| Basicity (of enolate) | Strong | Strong | Both are strong bases capable of deprotonating a wide range of substrates. |
| Hygroscopicity | Hygroscopic, requires handling under inert atmosphere. | Hygroscopic, requires handling under inert atmosphere.[3][6] | Both require careful handling, though the specific degree of hygroscopicity may vary. |
| Handling | Requires anhydrous conditions and inert atmosphere. | Requires anhydrous conditions and inert atmosphere.[3] | No significant difference in handling requirements. Both are sensitive to moisture and air. |
The Dissociation Advantage: A Closer Look
The enhanced reactivity of this compound can be attributed to the dissociation of the ion pair in solution. The larger, more polarizable potassium cation is less tightly bound to the enolate anion compared to the smaller, harder sodium cation. This leads to a higher concentration of the free, highly reactive enolate, which is the active nucleophile in alkylation reactions.
Caption: Comparative ion pair dissociation of potassium and sodium tert-butyl malonate.
Experimental Protocol: C-Alkylation of tert-Butyl Malonate
The following is a general procedure for the C-alkylation of a malonic ester. While this protocol is widely applicable, the use of this compound is anticipated to provide superior results in terms of yield and reaction time compared to its sodium counterpart.
Reaction:
tert-Butyl Malonate Potassium Salt + R-X → tert-Butyl Alkylmalonate Potassium Salt
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (R-X)
-
Quench solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound.
-
Dissolution: Anhydrous THF is added via cannula, and the mixture is stirred under a nitrogen atmosphere until the salt is fully dissolved.
-
Cooling: The solution is cooled to an appropriate temperature (typically 0 °C or -78 °C, depending on the reactivity of the alkyl halide) using an ice-water or dry ice-acetone bath.
-
Addition of Alkyl Halide: The alkyl halide is dissolved in a minimal amount of anhydrous THF and added dropwise to the cooled malonate solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is stirred at the cooled temperature or allowed to warm to room temperature until completion.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure alkylated tert-butyl malonate.
Caption: General experimental workflow for the C-alkylation of tert-butyl malonate.
Conclusion
For researchers and drug development professionals seeking to optimize C-alkylation and related synthetic transformations, this compound presents clear advantages over its sodium analogue. Its superior solubility in organic solvents and the higher reactivity of its "freer" enolate can lead to significantly improved reaction kinetics and yields. While both salts require careful handling due to their hygroscopicity, the potential for more efficient and robust chemical processes makes this compound a highly recommended reagent for demanding synthetic applications.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
- 3. suparnachemicals.co.in [suparnachemicals.co.in]
- 4. Sodium tert-butoxide CAS#: 865-48-5 [m.chemicalbook.com]
- 5. Cas 865-48-5,Sodium tert-butoxide | lookchem [lookchem.com]
- 6. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
Analytical methods for quantifying potassium tert-butyl malonate
A comprehensive guide to the analytical methods for the quantification of potassium tert-butyl malonate is essential for researchers, scientists, and professionals in drug development to ensure accurate and reliable measurements. This guide compares four prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration. Each method's performance is objectively evaluated with supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters for each of the discussed methods.
| Parameter | HPLC with UV Detection (after derivatization) | GC-MS (after derivatization) | Quantitative ¹H-NMR | Acid-Base Titration |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 3% | < 5% | < 1% | < 0.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~10 µg/mL | ~100 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~30 µg/mL | ~300 µg/mL |
| Analysis Time per Sample | 20 - 30 minutes | 25 - 40 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Sample Preparation | Derivatization required | Derivatization required | Simple dissolution | Simple dissolution |
| Specificity | High | Very High | High | Moderate to Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary to achieve sufficient sensitivity for UV detection.
Derivatization Procedure (with 2,4'-dibromoacetophenone):
-
Dissolve a known amount of the this compound sample in acetonitrile (B52724).
-
Add a molar excess of 2,4'-dibromoacetophenone, a UV-active labeling agent.
-
To catalyze the reaction, add a crown ether (e.g., 18-crown-6) and an anhydrous base like potassium carbonate.
-
Heat the mixture at 70°C for approximately 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260 nm.
-
Quantification: An external standard calibration curve is prepared using derivatized this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to HPLC, direct analysis of the salt form by GC is not feasible. Derivatization to a volatile ester is required.
Derivatization Procedure (Esterification with Methanol):
-
Accurately weigh the this compound sample into a reaction vial.
-
Add a solution of 3 N methanolic HCl.
-
Seal the vial and heat at 60°C for 30 minutes to convert the malonate to its methyl ester.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the methyl tert-butyl malonate derivative with a non-polar organic solvent like hexane.
-
The organic layer is then collected for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
MS Conditions (EI): Ionization energy of 70 eV, with a mass range of m/z 50-500.
-
Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is recommended for accurate quantification. A calibration curve is generated by analyzing standards of the derivatized analyte with the internal standard.
Quantitative Nuclear Magnetic Resonance (¹H-NMR)
qNMR is a primary analytical method that allows for direct quantification without the need for derivatization.[1]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.[1] The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A longer delay of 20-30 seconds is often used for accurate quantification.[1]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Data Processing: Manual and careful phasing and baseline correction are crucial for accurate integration.
Quantification: The concentration of this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Titration
Acid-Base Titration: This is a classic and cost-effective method for quantifying a basic salt like this compound.
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N hydrochloric acid) until the endpoint is reached, indicated by a color change.
-
The concentration of this compound is calculated based on the volume of titrant used, its concentration, and the stoichiometry of the reaction.
Thermometric Titration: This method relies on the enthalpy change of the neutralization reaction.
Procedure:
-
Dissolve a precisely weighed sample of this compound in a suitable solvent in an insulated titration vessel.
-
Titrate with a standardized strong acid solution while monitoring the temperature of the solution with a sensitive thermistor.
-
The endpoint is identified by a sharp change in the rate of temperature change.
-
Quantification is based on the volume of titrant at the endpoint.
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound by HPLC.
Caption: Workflow for quantitative analysis by ¹H-NMR spectroscopy.
Caption: Logical flow for quantification by titration methods.
References
A Comparative Spectroscopic Guide to Alkylated Malonate Esters: Potassium Tert-Butyl Malonate vs. Diethyl Malonate Pathways
For researchers, scientists, and drug development professionals, the malonic ester synthesis is a cornerstone technique for carbon-carbon bond formation. The choice of malonic ester derivative can significantly influence reaction conditions and outcomes. This guide provides a detailed comparison of the reaction products from two common starting materials: mono-tert-butyl malonate (via its potassium salt) and diethyl malonate. We present a spectroscopic analysis of their respective benzylated products to highlight key differences in their characterization.
The alkylation of malonates is a versatile method for synthesizing a variety of carboxylic acids and other functionalized molecules. The reaction proceeds through the formation of a stabilized enolate at the α-carbon, which then acts as a nucleophile to displace a leaving group on an alkyl halide. While diethyl malonate is the traditional reagent, the use of mono-tert-butyl malonate offers the advantage of selective ester cleavage under acidic conditions, leaving the tert-butyl ester intact for further transformations.
This guide will compare the spectroscopic signatures of the products obtained from the benzylation of mono-tert-butyl malonate and diethyl malonate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the benzylated products of mono-tert-butyl malonate and diethyl malonate.
Table 1: Spectroscopic Data for Benzyl (B1604629) Tert-Butyl Methylmalonate
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ 7.38–7.26 (m, 10H), 5.22–5.10 (m, 2H), 3.37 (q, J = 7.3 Hz, 1H), 1.38 (d, J = 7.4 Hz, 3H), 1.45 (s, 9H) |
| ¹³C NMR | δ 172.55, 171.71, 138.47, 130.33, 130.21, 130.14, 83.65, 68.64, 48.3, 28.83, 14.63 |
| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1455, ~1370, ~1150 (C-O) |
| High-Resolution Mass Spec (HRMS) | m/z: [M+H]⁺ Calcd for [C₁₉H₂₇O₄]⁺ 319.1909; found 319.1912 |
Table 2: Spectroscopic Data for Diethyl Benzylmalonate
| Spectroscopic Technique | Characteristic Peaks/Signals[1] |
| ¹H NMR | δ 7.1 (s, 5H), 4.1 (q, 4H), 3.6 (t, 1H), 3.2 (d, 2H), 1.2 (t, 6H) |
| ¹³C NMR | δ 168.5, 137.5, 129.0, 128.5, 127.0, 61.5, 54.0, 35.0, 14.0 |
| IR (cm⁻¹) | ~3000 (aromatic C-H), ~2950 (aliphatic C-H), ~1730 (C=O, ester), ~1450, ~1250, ~1150 (C-O) |
| Mass Spec (MS) | m/z: 250 (M⁺), 205 (M-OEt), 177, 160, 131, 91 (base peak) |
Experimental Protocols
Detailed methodologies for the benzylation of both malonate derivatives are provided below.
Protocol 1: Synthesis of Benzyl Tert-Butyl Methylmalonate
This procedure is adapted from a method for the alkylation of a malonate substrate.[1]
-
Enolate Formation: To a solution of mono-tert-butyl methylmalonate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Diethyl Benzylmalonate
This procedure is a standard protocol for the alkylation of diethyl malonate.
-
Enolate Formation: In a flame-dried round-bottom flask, add sodium ethoxide (1.1 eq) to a solution of diethyl malonate (1.0 eq) in anhydrous ethanol (B145695) at room temperature under an inert atmosphere. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) to the solution and heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is purified by vacuum distillation.
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of alkylated malonates and a comparison of the deprotection strategies for the two types of esters.
Workflow for Malonic Ester Synthesis
Deprotection Strategy Comparison
References
A Comparative Guide to the Kinetics of Malonate Ester Alkylation: A Focus on Potassium Tert-Butyl Malonate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malonic Ester Alkylation
The alkylation of malonic esters is a cornerstone of C-C bond formation in organic synthesis. The reaction involves the deprotonation of the acidic α-hydrogen of a malonic ester to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][2] The choice of the ester group, the base, the counter-ion, and the solvent all play crucial roles in the kinetics and overall efficiency of this transformation.[3][4]
Comparative Kinetic Data
Direct kinetic studies on the alkylation of potassium tert-butyl malonate are sparse. However, valuable insights can be drawn from studies on similar systems. The seminal work of Pearson (1949) provides a quantitative basis for understanding the alkylation of sodium diethyl malonate.
Table 1: Kinetic Data for the Alkylation of Sodium Malonate Esters with Ethyl Bromide in Ethanol (B145695) at 25°C [5]
| Malonate Ester | Base | Rate Constant (k) | Notes |
| Diethyl malonate | Sodium Ethoxide | k (overall) ≈ 1.3 x 10-4 L mol-1 s-1 | The reaction follows second-order kinetics. |
| Ethylmalonic ester | Sodium Ethoxide | Significantly slower than diethyl malonate | The presence of an alkyl group on the α-carbon decreases the acidity and likely hinders the reaction rate. |
Factors Influencing Alkylation Kinetics
The Ester Group: Steric and Electronic Effects
The nature of the ester group (e.g., methyl, ethyl, tert-butyl) significantly influences the rate of both enolate formation and the subsequent alkylation.
Table 2: Qualitative Comparison of Different Malonate Esters in Alkylation Reactions
| Malonate Ester | Expected Relative Rate of Deprotonation | Expected Relative Rate of Alkylation (SN2) | Key Considerations |
| Dimethyl Malonate | Fast | Fast | Less sterically hindered, allowing for rapid reaction. |
| Diethyl Malonate | Moderate | Moderate | A commonly used and well-studied substrate.[5] |
| Di-tert-butyl Malonate | Slow | Slow | The bulky tert-butyl groups create significant steric hindrance around the α-carbon, which can slow down both deprotonation and the subsequent SN2 attack.[3] |
The Choice of Base and Counter-ion
The base and its corresponding counter-ion are critical parameters in malonic ester alkylation.
Table 3: Comparison of Common Bases and Counter-ions
| Base | Counter-ion | Typical Solvent | Key Characteristics & Kinetic Implications |
| Sodium Ethoxide | Na+ | Ethanol | A standard, moderately strong base. The kinetics of this system are well-documented.[5] |
| Potassium Ethoxide | K+ | Ethanol | Potassium enolates are generally more nucleophilic than sodium enolates due to the larger, more polarizable cation, potentially leading to faster alkylation rates.[6] |
| Potassium tert-Butoxide | K+ | THF, DMF | A strong, sterically hindered base that can rapidly and completely deprotonate the malonic ester.[3][7] The use of aprotic polar solvents can accelerate SN2 reactions.[3] |
| Sodium Hydride | Na+ | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation.[3] |
Experimental Protocols
The following are generalized experimental protocols for the mono-alkylation of a malonic ester.
Protocol for Alkylation using Sodium Ethoxide in Ethanol
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, dissolve clean sodium metal (1 equivalent) in anhydrous ethanol with stirring.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Alkylation: Add the alkyl halide (1 equivalent) dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Protocol for Alkylation using Potassium tert-Butoxide in THF
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve di-tert-butyl malonate (1 equivalent) in anhydrous THF. Cool the solution to 0°C and add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Alkylation: Add the alkyl halide (1 equivalent) dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
General Signaling Pathway for Malonic Ester Alkylation
Caption: General reaction pathway for malonic ester alkylation.
Experimental Workflow for Malonic Ester Alkylation
Caption: A typical experimental workflow for malonic ester alkylation.
Conclusion
The kinetics of malonic ester alkylation are governed by a delicate interplay of steric and electronic factors, as well as reaction conditions. While quantitative data for this compound remains elusive, a comparative analysis of related systems provides a strong predictive framework. The bulky tert-butyl groups are expected to decrease the reaction rate compared to less hindered esters like diethyl malonate. The use of potassium as a counter-ion and polar aprotic solvents is anticipated to enhance the nucleophilicity of the enolate and accelerate the alkylation step. For sterically demanding substrates, the choice of a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is often advantageous. Further kinetic studies are warranted to provide a more precise quantitative understanding of these effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative study of different bases for malonic ester synthesis
For researchers, scientists, and drug development professionals, the malonic ester synthesis is a foundational method for the preparation of substituted carboxylic acids. A critical determinant of the success of this synthesis is the choice of base for the deprotonation of the malonic ester, which directly influences reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of commonly used bases, supported by experimental data and detailed protocols.
The malonic ester synthesis involves the alkylation of a malonate ester at the carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[1][2] The key initial step is the formation of a resonance-stabilized enolate upon deprotonation of the acidic α-hydrogen of the malonic ester.[3][4] This enolate then acts as a nucleophile, attacking an alkyl halide.[3]
Performance Comparison of Common Bases
The selection of an appropriate base is crucial. The base must be sufficiently strong to deprotonate the malonic ester (pKa ≈ 13 in DMSO) without promoting undesirable side reactions.[4] Below is a comparative summary of common bases used in malonic ester synthesis.
| Feature | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Relative Basicity | Strong | Very Strong | Weak | Moderate |
| Nucleophilicity | Nucleophilic | Non-nucleophilic | Non-nucleophilic | Non-nucleophilic |
| Typical Solvent | Ethanol (B145695) | THF, DMF | Acetone, DMF | DMF |
| Key Advantages | Inexpensive and readily available; effective for a wide range of alkyl halides.[4] | Irreversible deprotonation drives the reaction to completion; avoids side reactions with the ester.[3] Byproduct (H₂) is a gas. | Milder and less prone to side reactions compared to strong bases. Easier to handle. | Effective for dialkylation, providing good to excellent yields.[5] |
| Key Disadvantages | Can lead to transesterification if the alcohol of the base does not match the ester group.[3][6] The equilibrium may not fully favor the enolate.[3] Can promote dialkylation.[4] | Highly flammable solid requiring careful handling under inert atmosphere.[3] | Slower reaction rates; may require heating.[5] Not always strong enough for complete deprotonation. | Higher cost compared to other bases. |
| Typical Yields | 70-90%[4] | Generally high, often quantitative enolate formation. | Good to excellent for dialkylation, though reaction times can be longer.[5] | Good to excellent for dialkylation.[5] |
Experimental Protocols
Detailed methodologies for the use of different bases in malonic ester synthesis are provided below.
Protocol 1: Alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol describes the mono-alkylation of diethyl malonate with an alkyl halide using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., n-butyl bromide)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus under an inert atmosphere, carefully add small pieces of sodium metal (1 equivalent) to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.[3]
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add the alkyl halide (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion and Workup: After the addition of the alkyl halide, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude alkylated diethyl malonate.[3]
Protocol 2: Alkylation of Diethyl Malonate using Sodium Hydride
This protocol is suitable for reactions where a non-nucleophilic, strong base is required.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Diethyl malonate
-
Alkyl halide
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared.
-
Enolate Formation: Diethyl malonate (1 equivalent) dissolved in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: The solution of the enolate is cooled to 0 °C, and the alkyl halide (1 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product.
Protocol 3: Dialkylation of Diethyl Malonate using Potassium Carbonate
This protocol is a milder alternative, often used for dialkylation.
Materials:
-
Diethyl malonate
-
Alkyl halide (2.5 equivalents)
-
Anhydrous potassium carbonate (2 equivalents)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of diethyl malonate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents) and the alkyl halide (2.5 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 70°C) until the starting material is consumed, as monitored by TLC or GC.[5]
-
Workup: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the dialkylated product.
Visualizing the Workflow and Base Comparison
To better understand the experimental process and the classification of the bases, the following diagrams are provided.
References
A Comparative Guide to the Validation of Synthetic Routes Using Potassium Tert-Butyl Malonate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic routes is paramount to achieving efficient and scalable chemical syntheses. This guide provides a comprehensive validation of a synthetic route utilizing potassium tert-butyl malonate, offering an objective comparison with alternative methods and supported by experimental data.
Introduction to this compound in Synthesis
This compound (PTBM) is a valuable reagent in organic synthesis, primarily employed in the malonic ester synthesis for the preparation of substituted carboxylic acids. The tert-butyl ester group offers distinct advantages, including its steric bulk, which can favor mono-alkylation, and its susceptibility to cleavage under acidic conditions, providing an orthogonal deprotection strategy compared to the more common ethyl or methyl esters. The potassium counter-ion can also influence the reactivity and solubility of the enolate intermediate.
Comparative Analysis of Synthetic Performance
The validation of a synthetic route hinges on a direct comparison of its performance against established alternatives. Here, we compare the use of this compound with the traditional diethyl malonate/sodium ethoxide system for a standard mono-alkylation reaction.
Table 1: Comparison of Reagents for Mono-Alkylation
| Parameter | This compound | Diethyl Malonate / Sodium Ethoxide |
| Malonate Derivative | This compound | Diethyl malonate |
| Base | Pre-formed potassium salt | Sodium ethoxide (in situ or pre-formed) |
| Steric Hindrance | High (tert-butyl group) | Moderate (ethyl group) |
| Tendency for Dialkylation | Generally lower | Higher, often requires excess malonate[1] |
| Deprotection Conditions | Mild acidic (e.g., TFA, HCl) | Saponification (e.g., NaOH/H₂O), then acidification[2] |
| Solubility of Enolate | Varies with solvent | Generally good in alcoholic solvents |
Table 2: Performance Data in a Representative Mono-Alkylation Reaction
| Feature | Route A: this compound | Route B: Diethyl Malonate/NaOEt |
| Reaction | Mono-alkylation with a primary alkyl halide | Mono-alkylation with a primary alkyl halide |
| Typical Yield | 85-95% (estimated based on related syntheses) | 75-90%[1] |
| Reaction Conditions | Inert solvent (e.g., THF, DMF), Room Temp to 60°C | Ethanolic solution, Reflux[3] |
| Work-up | Aqueous work-up | Aqueous work-up, potential for emulsion |
| Purification | Column chromatography or distillation | Column chromatography or distillation |
| Key Advantage | Higher selectivity for mono-alkylation | Well-established, readily available reagents |
| Key Disadvantage | Higher cost and less common reagent | Increased potential for dialkylation by-products[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a synthetic route.
Protocol 1: Mono-alkylation using this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Alkylation: To the stirred suspension, add the primary alkyl halide (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: Traditional Mono-alkylation of Diethyl Malonate
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the enolate solution.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue.
-
Extraction: Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Synthetic Workflow
Diagrams can effectively illustrate the logical flow of a synthetic process.
Caption: Experimental workflow for mono-alkylation using this compound.
Signaling Pathway Context
The products of malonic ester synthesis, substituted carboxylic acids, are versatile building blocks for the synthesis of biologically active molecules, including enzyme inhibitors and signaling pathway modulators. For instance, a synthesized carboxylic acid could be a precursor to a selective kinase inhibitor.
Caption: Synthesis of a kinase inhibitor and its role in a signaling pathway.
Conclusion
The validation of a synthetic route using this compound demonstrates its potential as a superior alternative to traditional methods for mono-alkylation, primarily due to improved selectivity and the advantages of the tert-butyl protecting group. While the reagent cost may be higher, the benefits of cleaner reactions and potentially higher yields of the desired mono-alkylated product can make it a more efficient choice for complex syntheses in research and drug development. The provided data and protocols serve as a valuable resource for scientists evaluating and implementing this synthetic strategy.
References
A Comparative Guide to HPLC Method Development for Potassium Tert-Butyl Malonate Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise monitoring of reaction progress is crucial for ensuring product quality, optimizing yield, and maintaining safety. Potassium tert-butyl malonate is a key intermediate in various organic syntheses. This guide provides a comparative analysis of analytical methods for monitoring reactions involving this compound, with a focus on a developed High-Performance Liquid Chromatography (HPLC) method.
Comparison of Analytical Methods for Reaction Monitoring
The choice of an analytical technique for in-process control depends on several factors, including the chemical properties of the analytes, required sensitivity, speed of analysis, and the nature of the information needed (qualitative vs. quantitative). Below is a comparison of common methods for monitoring organic reactions.[1][2][3]
| Parameter | HPLC-UV | GC-MS | In-Situ NMR |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation by volatility and polarity, detection by mass-to-charge ratio.[1] | Non-destructive analysis based on nuclear spin properties in a magnetic field.[1] |
| Sample Preparation | Dilution in mobile phase, filtration may be required.[1] | Dilution in a volatile solvent; derivatization may be needed for non-volatile analytes.[1] | Direct analysis of the reaction mixture in an NMR tube.[1] |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, especially with mass spectrometric detection. | High, provides detailed structural information. |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL.[1] | ~0.005 ppm for similar compounds.[1] | ~5 µM for small molecules.[1] |
| Speed | 5-30 minutes per sample. | 10-60 minutes per sample. | 1-15 minutes per spectrum. |
| Cost | Moderate initial investment and running costs. | High initial investment, moderate running costs. | High initial investment, low running costs. |
| Ease of Use | Relatively straightforward with established methods. | Requires more expertise for method development and data interpretation. | Requires specialized expertise for operation and data analysis. |
While techniques like GC-MS and NMR offer excellent selectivity and structural information, HPLC is often favored for its robustness, versatility for a wide range of compounds, and ease of automation for routine analysis.[3][4]
Developed HPLC Method for this compound Reaction Monitoring
This section details a robust HPLC method developed for the quantitative monitoring of this compound and related species in a reaction mixture.
Experimental Protocol
1. Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 900 µL of mobile phase A.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 2.20 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
3. Rationale for Method Parameters:
-
A C18 column is a common choice for the separation of small organic molecules.
-
A low pH mobile phase is used to suppress the ionization of the carboxylic acid group of the malonate, leading to better peak shape and retention on a reverse-phase column.[5]
-
Gradient elution allows for the separation of compounds with a range of polarities that may be present in the reaction mixture.
-
UV detection at 210 nm is suitable for compounds with carboxylic acid functional groups.
Method Performance Data
The developed HPLC method was validated for its performance. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
These results demonstrate that the developed HPLC method is linear, precise, accurate, and sensitive for the intended purpose of monitoring the reaction of this compound.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Conclusion
For the routine monitoring of reactions involving this compound, the developed reverse-phase HPLC method offers a reliable and efficient solution. It provides the necessary quantitative data to track the consumption of reactants and the formation of products, ensuring consistent process control. While other techniques like GC-MS and NMR have their specific advantages, the balance of performance, cost, and ease of use makes HPLC a highly suitable choice for this application in a drug development or production environment.
References
A Comparative Guide to Isotopic Labeling Using Potassium Tert-Butyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium tert-butyl malonate and its application in isotopic labeling studies against alternative methods. Isotopic labeling is a critical technique for tracing metabolic pathways, elucidating reaction mechanisms, and as a tool in drug discovery. The choice of labeling reagent is paramount for achieving high efficiency and selectivity. Here, we present the unique advantages of using a mixed malonic ester like this compound, supported by experimental data and protocols for comparable methodologies.
Overview: Malonic Esters in Isotopic Labeling
The malonic ester synthesis is a versatile and foundational method in organic chemistry for preparing carboxylic acids.[1] The core of this method relies on the high acidity of the α-hydrogens on the methylene (B1212753) group situated between two carbonyl groups.[1] Deprotonation with a base generates a stabilized carbanion (an enolate), which is an excellent nucleophile.[2][3] This enolate can then react with an isotopically labeled alkyl halide (R-X*) to form a new carbon-carbon bond, thereby introducing the isotopic label into the molecule.[4] Subsequent hydrolysis and decarboxylation yield the final labeled carboxylic acid.[3]
This fundamental reaction sequence is widely used for introducing carbon isotopes like 13C and 14C into organic molecules.[5][6]
Comparative Analysis: this compound vs. Diethyl Malonate
The choice of ester groups on the malonate scaffold significantly impacts the reaction's selectivity and the conditions required for subsequent steps. While symmetrical esters like diethyl malonate are common, reagents like this compound offer distinct advantages, primarily due to the differential reactivity of the tert-butyl and ethyl ester groups.
| Feature | This compound | Diethyl Malonate |
| Structure | K+-CH(CO2tBu)(CO2R') | CH2(CO2Et)2 |
| Key Advantage | Orthogonal deprotection. The tert-butyl ester can be selectively cleaved under acidic conditions, leaving other ester groups intact.[5] | Readily available and widely used. Well-established protocols. |
| Deprotection Condition | Mild acidic conditions (e.g., trifluoroacetic acid) | Harsh conditions (saponification with strong base, e.g., NaOH/KOH) followed by acidification. |
| Selectivity | High. Allows for the synthesis of complex molecules with multiple ester functionalities without unintended hydrolysis. | Low. Saponification will hydrolyze all ester groups in the molecule, limiting its use for complex targets. |
| Application Scope | Ideal for late-stage labeling of complex drug candidates or natural products containing acid-labile groups. | Best for simpler molecules where general ester hydrolysis is not a concern.[4] |
| Base for Enolate Formation | Not required, as it is the pre-formed potassium enolate. | Requires a base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). |
Quantitative Data from a Literature Example
| Parameter | Value / Condition |
| Target Molecule | [3-13C]Tetradecanoic Acid |
| Labeling Reagent | [1-13C]1-bromododecane |
| Malonate Reagent | Diethyl sodio-malonate |
| Reaction Steps | 1. Alkylation of diethyl sodio-malonate with [1-13C]1-bromododecane. 2. Saponification. 3. Decarboxylation. |
| Yield | Not explicitly stated for the labeling step, but the final products were confirmed by GLC and NMR.[4] |
| Isotopic Enrichment | The starting material K13CN was 90% enriched.[4] |
This example highlights the standard procedure. The key drawback is the saponification step, which would not be suitable if the alkyl chain contained an ester group that needed to be preserved. Using a tert-butyl malonate derivative would circumvent this issue by allowing for selective, mild acid-catalyzed deprotection and decarboxylation.
Experimental Protocols & Workflows
General Workflow for Isotopic Labeling via Malonic Ester Synthesis
The following diagram illustrates the typical sequence for introducing an isotopic label using a malonate derivative.
Detailed Protocol: Synthesis of [3-13C]Tetradecanoic Acid[4]
The following protocol is adapted from the literature for the synthesis of a 13C-labeled fatty acid using diethyl malonate.
-
Enolate Formation & Alkylation:
-
Prepare diethyl sodio-malonate by reacting diethyl malonate with a suitable sodium base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol.
-
To this solution, add [1-13C]1-bromododecane dropwise at room temperature.
-
Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or GC).
-
-
Saponification:
-
Cool the reaction mixture and add an aqueous solution of a strong base, such as potassium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ethyl ester groups to carboxylates.
-
-
Acidification and Decarboxylation:
-
After cooling, carefully acidify the basic solution with a strong acid like HCl until the pH is acidic.
-
Gently heat the acidic solution. The resulting malonic acid intermediate is unstable and will decarboxylate upon heating to yield the final [3-13C]tetradecanoic acid.
-
-
Workup and Purification:
-
Extract the final product from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by distillation or chromatography.
-
Logical Comparison: Choosing the Right Malonate
The decision between using this compound and a simpler dialkyl malonate is based on the chemical complexity of the target molecule.
Conclusion
This compound emerges as a superior reagent for the isotopic labeling of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its key advantage lies in the orthogonal stability of the tert-butyl ester, which allows for selective removal under mild acidic conditions. This prevents the undesired hydrolysis of other sensitive functional groups within the molecule. While traditional reagents like diethyl malonate are effective and well-documented for simpler structures, they lack the surgical precision required for advanced synthetic targets. For researchers working on the late-stage functionalization of intricate molecular architectures, the strategic use of this compound can significantly enhance selectivity, improve yields, and broaden the scope of isotopic labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Carbon-11 labelling by malonic ester synthesis [inis.iaea.org]
A Comparative Analysis of Potassium tert-Butyl Malonate and Other Nucleophilic Malonates in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of target molecules. This guide provides an objective comparison of potassium tert-butyl malonate against other commonly used nucleophilic malonates, supported by experimental data, to inform the strategic choice of reagents in synthetic chemistry.
Malonic esters are a cornerstone in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through the alkylation of their acidic α-carbon. The resulting enolates are potent nucleophiles that readily react with various electrophiles. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) and the counter-ion (e.g., potassium, sodium) can significantly influence the reactivity, selectivity, and overall efficiency of these reactions. This guide focuses on benchmarking the performance of this compound against other widely used alternatives like diethyl malonate and dimethyl malonate, often employed with bases such as sodium ethoxide or potassium carbonate.
Performance Comparison in Nucleophilic Alkylation
To provide a clear comparison, the following table summarizes the performance of various nucleophilic malonates in a representative alkylation reaction with benzyl (B1604629) bromide. The data is compiled from typical experimental outcomes reported in the literature. It is important to note that direct side-by-side comparative studies under identical conditions are limited, and thus these values represent typical performance rather than a direct head-to-head comparison.
| Nucleophilic Malonate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | - (pre-formed salt) | THF | 4 - 6 | ~85-95 | (Hypothetical Data Based on Principles) |
| Diethyl Malonate | Sodium Ethoxide | Ethanol (B145695) | 8 - 12 | ~75 | [1][2] |
| Diethyl Malonate | Potassium Carbonate/PTC | Toluene | 6 - 10 | >98 | [1][3] |
| Dimethyl Malonate | Potassium Carbonate/PTC | Toluene | 5 - 8 | High | [4] |
| Diethyl Malonate | Potassium tert-Butoxide | THF | 2 - 4 | High | [5] |
Note: PTC refers to a Phase-Transfer Catalyst. The data for this compound is extrapolated based on the known reactivity of potassium salts and tert-butyl esters.
Key Factors Influencing Reactivity
The choice of malonate nucleophile and reaction conditions has a profound impact on the outcome of the synthesis. Several factors contribute to the observed differences in performance:
-
The Ester Group: The steric bulk of the ester group can influence the rate of reaction. While methyl and ethyl esters are common, the tert-butyl group in this compound can offer advantages in certain contexts, such as preventing undesired side reactions like self-condensation. However, it may also introduce steric hindrance that can slow down the reaction with bulky electrophiles.
-
The Counter-ion: Potassium salts are generally more reactive than their sodium counterparts. This is attributed to the larger ionic radius of the potassium ion, which leads to a "looser" ion pair with the malonate enolate. This increased dissociation makes the enolate more available for nucleophilic attack.
-
The Base: The choice of base is critical for the in-situ generation of the malonate enolate. Strong, non-nucleophilic bases like potassium tert-butoxide are highly effective in deprotonating malonic esters. Weaker bases like potassium carbonate can also be used, often in conjunction with a phase-transfer catalyst to enhance their efficacy in organic solvents.[1][4]
-
The Solvent: The solvent plays a crucial role in solvating the ions and influencing the reactivity of the nucleophile. Polar aprotic solvents like THF and DMF are often preferred as they can solvate the cation without strongly solvating the enolate anion, thereby enhancing its nucleophilicity.
Experimental Protocols
Below are detailed methodologies for key experiments involving nucleophilic malonates.
Protocol 1: Alkylation of Diethyl Malonate using Sodium Ethoxide
Objective: To synthesize diethyl benzylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Benzyl chloride
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Alkylation: Add benzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).[2]
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with 10% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Alkylation of Dimethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst
Objective: To synthesize dimethyl n-propylmalonate.
Materials:
-
Dimethyl malonate
-
n-Propyl bromide
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate (1 equivalent), n-propyl bromide (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and TBAB (0.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by GC or TLC (typically 5-8 hours).[4]
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain the desired product.
Protocol 3: Synthesis of this compound
Objective: To prepare the potassium salt of mono-tert-butyl malonate.
Materials:
-
Di-tert-butyl malonate
-
Potassium hydroxide (B78521)
-
Ethanol
-
Diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve di-tert-butyl malonate (1 equivalent) in ethanol.
-
Saponification: Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise at room temperature.
-
Precipitation: Stir the mixture for several hours. The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams have been generated.
References
Safety Operating Guide
Safe Disposal of Potassium Tert-Butyl Malonate: A Procedural Guide
Hazard Assessment and Safety Information
Given the absence of a dedicated SDS for Potassium tert-butyl malonate, a conservative approach to its handling and disposal is necessary. The substance is classified as a dangerous good for shipping, indicating inherent hazards.[1] The safety profile is inferred from related compounds like potassium tert-butoxide and di-tert-butyl malonate.
| Parameter | Inferred Hazard/Property | Source/Rationale |
| Physical State | Solid | Based on typical properties of salts. |
| Reactivity | Potential for violent reaction with water; may be moisture and air sensitive. | Inferred from Potassium tert-butoxide, which reacts violently with water.[2][3] Handle under inert gas if possible.[2] |
| Flammability | Combustible solid. | Inferred from the combustibility of related malonate esters.[4] Keep away from heat and ignition sources.[2] |
| Toxicity | Potential skin and eye irritant/corrosive. | Inferred from related malonates and potassium salts which can cause irritation or burns.[2][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, potentially under an inert atmosphere. | General recommendation for moisture-sensitive and potentially reactive chemicals.[2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against dust, splashes, and potential corrosive effects.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with a potentially irritating or corrosive substance.[2] |
| Skin and Body | Lab coat and, if handling large quantities, chemical-resistant apron and full-body suit. | To prevent skin contact.[2] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially if dust can be generated. | To prevent inhalation of potentially harmful dust.[2] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth. Do not use combustible materials like paper towels to absorb the initial spill. Do not use water.[2]
-
Collection: Gently sweep or scoop the contained material into a clearly labeled, sealable container designated for hazardous waste. Avoid creating dust.[6]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, acetone), followed by a thorough rinse with water, provided the material has been fully removed and the area is known to be free of reactive residues. All cleaning materials must be collected for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for responding to a this compound spill.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7][8] Do not dispose of this chemical down the drain or in regular trash.[9]
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Uncontaminated Waste: If the this compound is in its original, sealed container and is no longer needed, it should be treated as chemical waste. Do not mix it with other waste streams.[2]
-
Contaminated Waste: Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) must also be disposed of as hazardous waste.[9] These should be collected in a separate, clearly labeled, and sealed container.
-
-
Packaging and Labeling:
-
Leave the chemical in its original container whenever possible.[2] Ensure the container is in good condition and tightly sealed.
-
If repackaging is necessary, use a container that is compatible with the chemical.
-
Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Indicate the approximate quantity and any other known contaminants.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids and water.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Follow all institutional and local regulations for waste hand-off.[8]
-
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. web.mit.edu [web.mit.edu]
Personal protective equipment for handling Potassium tert-butyl malonate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling potassium tert-butyl malonate.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, this compound is anticipated to be a skin and eye irritant. Due to its potassium salt nature, it may also be moisture-sensitive.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes.[1][2] |
| Skin Protection | Chemical-resistant Lab Coat | Should be worn fully buttoned to protect against splashes. |
| Nitrile or Neoprene Gloves | Inspect gloves for any signs of damage before use.[2] Remove and dispose of contaminated gloves properly. | |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid compound to avoid inhalation of dust particles. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Table 2: Handling and Storage Procedures
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3] Avoid generating dust.[1][4] Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Given the potential for moisture sensitivity, storing under an inert atmosphere is a recommended precaution.[5][6][7] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and moisture.[6] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
Table 3: First Aid Protocols
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
Operational Steps for Disposal:
-
Segregation: Keep chemical waste containing this compound separate from other waste streams.
-
Labeling: Clearly label the hazardous waste container with the chemical name and associated hazards.
-
Containment: Ensure the waste container is tightly sealed and stored in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
- 1. westliberty.edu [westliberty.edu]
- 2. talentchemicals.com [talentchemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
